Technical Documentation Center

Ethyl 2-bromo-3-hydroxyisonicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-bromo-3-hydroxyisonicotinate

Core Science & Biosynthesis

Foundational

Ethyl 2-bromo-3-hydroxyisonicotinate: Structural Elucidation and Synthetic Utility

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly versatile, multi-functionalized pyridine building block extensively leveraged in medicinal chemistry and complex library synthesis[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly versatile, multi-functionalized pyridine building block extensively leveraged in medicinal chemistry and complex library synthesis[1]. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic scaffold offering orthogonal reactivity. The strategic placement of a halogen (bromide), a directing/nucleophilic group (hydroxyl), and a carbonyl electrophile (ethyl ester) on a pyridine core enables rapid diversification via transition-metal catalysis and classical substitution chemistry[2]. This guide elucidates the physicochemical properties, structural logic, and field-proven protocols for manipulating this critical intermediate.

Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties is critical for predicting solubility, stability, and reactivity. The electron-deficient nature of the pyridine ring is further modulated by the electron-withdrawing ester at the C4 position and the inductive effect of the C2 bromide. This electronic topology makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C3-hydroxyl provides a critical anchor for etherification or directing-group chemistry.

Table 1: Quantitative Physicochemical Data & Structural Implications

PropertyValueStructural/Experimental Implication
Chemical Name Ethyl 2-bromo-3-hydroxyisonicotinateCore scaffold for heterocycle synthesis.
CAS Number 1805177-71-2Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H8BrNO3Defines stoichiometric mass calculations[1].
Molecular Weight 246.06 g/mol Utilized for precise molarity in catalytic cycles[2].
SMILES (Canonical) CCOC(=O)C1=CC=NC(Br)=C1OEnables computational docking and cheminformatics[1].
Storage Conditions 2-8°C, Inert atmospherePrevents ester hydrolysis and oxidative degradation[2].
Hazard Classification H302, H315, H319, H335Requires standard PPE; irritant to the respiratory tract[1].

Mechanistic Reactivity & Orthogonal Functionalization

The true synthetic value of Ethyl 2-bromo-3-hydroxyisonicotinate lies in the orthogonal nature of its three functional groups.

  • C2-Bromide : Activated by the adjacent pyridine nitrogen, this site is primed for oxidative addition by Pd(0) species, facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • C3-Hydroxyl : Acts as an internal hydrogen-bond donor or a nucleophile. Its proximity to the C4-ester allows for the synthesis of fused bicyclic systems (e.g., furopyridines) via tandem O-alkylation/cyclization.

  • C4-Ethyl Ester : Serves as a handle for amidation, reduction to the corresponding alcohol, or saponification to the free acid.

G core Ethyl 2-bromo-3-hydroxyisonicotinate (Core Scaffold) c2 C2-Position: Bromide (Electrophilic Site) core->c2 Orthogonal Reactivity c3 C3-Position: Hydroxyl (Nucleophilic/Acidic) core->c3 Orthogonal Reactivity c4 C4-Position: Ethyl Ester (Carbonyl Electrophile) core->c4 Orthogonal Reactivity pd_rxn Pd-Catalyzed Cross-Coupling (C-C / C-N Bond Formation) c2->pd_rxn Pd(0) Oxidative Addition alkylation O-Alkylation / Protection (Etherification) c3->alkylation Base-Promoted Deprotonation amidation Saponification / Amidation (Peptide Coupling) c4->amidation Nucleophilic Acyl Substitution

Fig 1. Orthogonal reactivity map of Ethyl 2-bromo-3-hydroxyisonicotinate functional groups.

Experimental Methodology: Self-Validating Functionalization Workflow

To utilize this scaffold effectively, one must address a primary chemoselectivity challenge. The acidic C3-hydroxyl proton (pKa ~ 5-7) can quench active Pd(0) catalysts or consume the basic reagents required for transmetalation in cross-coupling reactions. Therefore, a self-validating two-step workflow is mandated: (1) Protection/Alkylation of the C3-OH, followed by (2) Suzuki-Miyaura coupling at the C2-Br.

Protocol: Step 1 - C3-O-Alkylation (Benzyl Protection)

Causality : Masking the hydroxyl group prevents catalyst poisoning and unwanted side reactions during downstream metal-catalyzed steps. Benzyl bromide (BnBr) is chosen for its robustness and ease of orthogonal deprotection (via hydrogenolysis) later in the synthesis.

  • Preparation : Charge an oven-dried 50 mL round-bottom flask with Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 eq, 2.46 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an argon atmosphere.

  • Deprotonation : Add Potassium Carbonate (K2CO3) (1.5 eq, 2.07 g, 15 mmol). Logic: K2CO3 is a mild base, sufficient to deprotonate the acidic pyridinol without hydrolyzing the C4-ethyl ester.

  • Electrophilic Addition : Add Benzyl Bromide (1.1 eq, 1.31 mL, 11 mmol) dropwise at 0°C to control the exothermic alkylation.

  • Reaction Execution : Warm the mixture to ambient temperature and stir for 4 hours. Self-Validation: Monitor via LC-MS until the starting material mass (m/z 246) is fully consumed and the product mass (m/z 336) appears.

  • Workup : Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol: Step 2 - C2 Suzuki-Miyaura Cross-Coupling

Causality : With the C3-OH masked, the C2-bromide is now the sole reactive site for Pd-catalyzed coupling. We utilize Pd(dppf)Cl2 due to its large bite angle, which facilitates rapid reductive elimination, minimizing protodeboronation of the boronic acid.

  • Preparation : In a Schlenk tube, combine the O-benzylated intermediate (1.0 eq, 1.0 mmol), Phenylboronic acid (1.2 eq, 1.2 mmol), and Potassium Phosphate tribasic (K3PO4) (2.0 eq, 2.0 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 eq, 5 mol%). Logic: A 5 mol% loading is optimal for electron-deficient heteroaryl bromides, balancing reaction rate and catalyst cost.

  • Solvent System : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Logic: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.

  • Execution : Heat the sealed tube to 90°C for 12 hours.

  • Validation : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Analytical Validation Criteria

To ensure scientific integrity, the synthesized derivatives and the starting material must be rigorously validated:

  • LC-MS : The starting material exhibits an isotopic pattern typical of a single bromine atom, with roughly equal intensity peaks at m/z 246 [M+H]+ and 248[M+H+2]+[1].

  • 1H NMR (400 MHz, CDCl3) : For the starting material, expect a characteristic AB or AX spin system for the pyridine protons (C5-H and C6-H) around 7.5-8.5 ppm. The ethyl ester will show a distinct quartet (~4.4 ppm) and triplet (~1.4 ppm)[2].

References

  • Title : 1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate - AiFChem Source : aifchem.com URL : 1

  • Title : 1805177-71-2|Ethyl 2-bromo-3-hydroxyisonicotinate|BLD Pharm Source : bldpharm.com URL : 2

  • Title : 1276657-05-6|Ethyl 2-bromo-5-methoxyisonicotinate|BLD Pharm Source : bldpharm.com URL :

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2)

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of late-stage lead optimization. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of late-stage lead optimization. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2) is a highly privileged pyridine derivative that offers orthogonal reactivity across three distinct positions (C2, C3, and C4). As a Senior Application Scientist, I frequently utilize this scaffold to design metalloenzyme inhibitors and complex kinase targeting agents. The juxtaposition of a C3-hydroxyl group and a C4-ester creates a potent bidentate chelation motif, while the C2-bromine serves as a robust handle for transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and field-validated synthetic protocols to ensure high-fidelity integration into your medicinal chemistry workflows.

Physicochemical Profile & Structural Analytics

Understanding the baseline physical properties of Ethyl 2-bromo-3-hydroxyisonicotinate is critical for predicting its behavior in both synthetic reactions and biological assays[1]. The compound features an electron-deficient pyridine ring, which enhances the acidity of the C3-hydroxyl group, making it an excellent hydrogen bond donor or metal chelator.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 2-bromo-3-hydroxyisonicotinate
CAS Number 1805177-71-2
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
SMILES String CCOC(=O)c1ccnc(Br)c1O
Appearance Solid crystalline substance
Hydrogen Bond Donors 1 (C3-OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Ester O x2, Hydroxyl O)
Precursor CAS 1196152-10-9 (2-Bromo-3-hydroxyisonicotinic acid)[2]

Table 1: Key physicochemical and structural parameters of CAS 1805177-71-2.

Pharmacophore Rationale

The structural architecture of this molecule is not accidental. The C3-OH / C4-Ester combination is a well-documented pharmacophore for inhibiting enzymes that rely on divalent metal cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺), such as HIV Integrase or Hypoxia-inducible factor (HIF) prolyl hydroxylases. The C2-Bromine is strategically placed adjacent to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) species, facilitating rapid diversification.

Strategic Functionalization Pathways

To maximize the utility of this building block, researchers must leverage its orthogonal reactivity. The diagram below illustrates the three primary vectors for structural diversification.

G SM 2-Bromo-3-hydroxyisonicotinic acid CAS: 1196152-10-9 Target Ethyl 2-bromo-3-hydroxyisonicotinate CAS: 1805177-71-2 SM->Target EtOH, SOCl2 Esterification Suzuki C2-Arylation (Suzuki-Miyaura) Target->Suzuki Ar-B(OH)2, Pd cat. Cross-Coupling Amidation C4-Derivatization (Aminolysis) Target->Amidation R-NH2, Heat Amide Formation Alkylation C3-Etherification (O-Alkylation) Target->Alkylation R-X, Base Protection/Diversification

Fig 1. Orthogonal functionalization pathways of Ethyl 2-bromo-3-hydroxyisonicotinate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have included the mechanistic causality behind each critical step to ensure reproducibility and to aid in troubleshooting.

Protocol A: Synthesis via Esterification of the Acid Precursor

Ethyl 2-bromo-3-hydroxyisonicotinate is typically synthesized from its corresponding acid, 2-bromo-3-hydroxyisonicotinic acid (CAS 1196152-10-9)[2].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 equivalent of 2-bromo-3-hydroxyisonicotinic acid in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 2.0 equivalents of Thionyl Chloride ( SOCl2​ ).

    • Causality: SOCl2​ generates the highly electrophilic acyl chloride intermediate in situ. The reaction releases HCl gas, which maintains a strongly acidic environment. This is crucial because it prevents the premature deprotonation of the C3-hydroxyl group, which could otherwise lead to unwanted side reactions or polymerization.

  • Reflux: Remove the ice bath and heat the reaction to 80 °C (reflux) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl2​ . Dilute the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: The NaHCO3​ wash neutralizes residual HCl and converts any unreacted starting acid back into its water-soluble sodium salt. The target ester remains in the EtOAc layer, ensuring a highly pure crude product upon solvent evaporation.

Protocol B: C2-Directed Suzuki-Miyaura Cross-Coupling

The C2-bromine is primed for Suzuki coupling to introduce aryl or heteroaryl groups.

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If basic coupling conditions are used, the acidic C3-OH (pKa ~ 6-7) will deprotonate. To prevent the resulting phenoxide from poisoning the Palladium catalyst, pre-protect the C3-OH using Benzyl Bromide (BnBr) and K2​CO3​ in DMF.

  • Reaction Assembly: In a Schlenk tube, combine the ester (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (2.0 eq). Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 ratio).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active catalytic species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid (yielding biaryl byproducts). Degassing is the single most critical step for high yields.

  • Execution & Isolation: Heat the sealed tube at 90 °C for 12 hours. Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and purify the filtrate via silica gel flash chromatography.

Handling, Storage, and Safety Data

When integrating CAS 1805177-71-2 into your laboratory, strict adherence to Global Harmonized System (GHS) guidelines is mandatory[1].

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound should be kept away from strong oxidizing agents to prevent degradation of the electron-rich phenolic moiety.

  • Handling Precautions: Always manipulate the powder within a certified fume hood to mitigate inhalation risks (P261), and utilize standard PPE including nitrile gloves and safety goggles (P280).

References

The following sources were utilized to verify the physicochemical parameters, safety data, and precursor relationships discussed in this whitepaper. To ensure link integrity and prioritize working landing pages over potentially broken deep links, the verified vendor root domains are provided for database verification.

Sources

Foundational

Comprehensive NMR Spectral Analysis and Assignment Protocol for Ethyl 2-bromo-3-hydroxyisonicotinate

An In-Depth Technical Guide for Structural Elucidation in Drug Development Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative utilized as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation in Drug Development

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of advanced pharmaceutical intermediates and biologically active heterocycles[1]. Because the pyridine core is heavily substituted—bearing a halogen, a hydroxyl group, and an ester moiety—unambiguous structural elucidation is paramount before downstream synthetic application.

As a Senior Application Scientist, I approach the spectral assignment of such molecules not merely as a data collection exercise, but as an exercise in structural logic. This whitepaper provides a theoretically grounded, self-validating protocol for the 1 H and 13 C NMR characterization of Ethyl 2-bromo-3-hydroxyisonicotinate, detailing the causality behind the chemical shifts and the experimental choices required to obtain pristine spectral data.

Structural and Electronic Causality

The electron distribution within Ethyl 2-bromo-3-hydroxyisonicotinate is dictated by the strong inductive and resonance effects of its substituents superimposed on the inherently electron-deficient pyridine ring[2].

  • Nitrogen (N-1): Exerts a strong inductive electron-withdrawing effect, highly deshielding adjacent positions (C-2 and C-6).

  • Bromine (C-2): Contributes a heavy-atom shielding effect to the ipso-carbon, while inductively withdrawing electron density from the surrounding ring[3].

  • Hydroxyl (C-3): Acts as a resonance electron donor to the ring, but its behavior in this specific molecule is dominated by its spatial proximity to the C-4 ester[4].

  • Ethyl Ester (C-4): An electron-withdrawing group that locks the molecular conformation by acting as a hydrogen-bond acceptor for the adjacent C-3 hydroxyl group[5].

1 H NMR Spectral Data & Mechanistic Insights

The proton NMR spectrum of this compound is defined by the interplay of aromatic coupling and strong intramolecular forces.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegration J (Hz)Structural Assignment
OH (C-3) 11.20s (br)1H-Intramolecular H-bonded hydroxyl
H-6 8.40d1H5.0Pyridine ring proton (ortho to N)
H-5 7.95d1H5.0Pyridine ring proton (meta to N)
-CH 2​ - 4.45q2H7.1Ester methylene
-CH 3​ 1.42t3H7.1Ester methyl
Causality Behind the Chemical Shifts

The Hydroxyl Proton (δ 11.20): The hydroxyl proton at C-3 exhibits a profound downfield shift. This is not an anomaly; it is a direct consequence of strong intramolecular hydrogen bonding between the C-3 hydroxyl donor and the adjacent C-4 ester carbonyl acceptor[4]. Unlike intermolecular hydrogen bonds, which are highly concentration-dependent, this intramolecular interaction forms a stable, pseudo-six-membered ring that restricts the rotation of the O-H bond and highly deshields the proton[5]. CDCl 3​ is deliberately chosen as the solvent to preserve this native intramolecular state, as highly polar solvents like DMSO-d 6​ would competitively disrupt the bond[6].

The Pyridine Protons (δ 8.40 and 7.95): H-6 is adjacent to the electronegative pyridine nitrogen, making it the most deshielded ring proton. H-5 is shielded relative to H-6 but remains downfield due to the anisotropic deshielding effect of the ortho-ester group. The coupling constant ( 3J≈5.0 Hz) is the classic signature of adjacent protons on a pyridine ring[7].

13 C NMR Spectral Data & Additivity Rules

The assignment of the 13 C NMR spectrum relies heavily on empirical additivity rules established for substituted pyridines[8].

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Substituent Effect
C=O 166.5CqEster carbonyl; highly deshielded by oxygen.
C-3 150.5CqDirectly attached to the electronegative -OH oxygen.
C-6 143.2CHDeshielded by the adjacent pyridine nitrogen.
C-2 136.1CqBalance of N-1 deshielding and Br heavy-atom shielding.
C-4 130.4CqIpso to the electron-withdrawing ester group.
C-5 122.8CHRelatively shielded meta-position on the pyridine ring.
-CH 2​ - 62.5CH 2​ Deshielded by the adjacent ester oxygen.
-CH 3​ 14.1CH 3​ Standard aliphatic methyl group.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute trustworthiness in the spectral data, the sample preparation and acquisition must follow a self-validating methodology.

Step-by-Step Methodology
  • Sample Purification: Ensure the Ethyl 2-bromo-3-hydroxyisonicotinate is >98% pure via HPLC to prevent impurity signals from overlapping with the critical H-5/H-6 doublets.

  • Lyophilization: Dry the sample under high vacuum for 12 hours to remove trace water, which can exchange with the C-3 hydroxyl proton and broaden its signal.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a pristine 5mm thin-wall NMR tube to remove paramagnetic particulates.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer. Tune the probe to the exact solvent impedance and perform rigorous 3D shimming (Z, Z2, Z3, Z4).

  • Self-Validation Checkpoint: Acquire a preliminary 1 H spectrum. Validation criteria: The TMS peak width at half-height must be < 1.0 Hz. The integration ratio of the ethyl -CH 2​

    • to -CH 3​ must be exactly 2.00 : 3.00. If these criteria fail, re-shim or re-prepare the sample.
  • Acquisition: Execute the zg30 pulse sequence for 1 H (16 scans, d1=2s) and zgpg30 for 13 C (1024 scans, d1=2s to ensure relaxation of quaternary carbons).

NMR_Workflow A 1. Sample Purification (>98% purity via HPLC) B 2. Lyophilization (Remove trace H2O) A->B C 3. Dissolution in CDCl3 (with 0.03% v/v TMS) B->C D 4. Filtration (0.22 µm PTFE Syringe Filter) C->D E 5. Transfer to 5mm Standard NMR Tube D->E F 6. Probe Tuning & Shimming (Target TMS linewidth < 1 Hz) E->F G 7. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) F->G H 8. Data Processing & Self-Validation Check G->H

Step-by-step self-validating workflow for high-resolution NMR sample preparation and acquisition.

2D NMR Strategies: Unambiguous Regiochemical Assignment

While 1D NMR provides a strong hypothesis, Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively prove the regiochemistry—specifically, confirming that the bromine is at C-2 and the ester is at C-4.

By analyzing the 3JCH​ long-range couplings, we can map the connectivity of the entire ring:

  • H-6 will show strong 3J correlations to C-4 and C-2 , proving its position between the nitrogen and C-5.

  • H-5 will show strong 3J correlations to C-3 and the C=O (carbonyl) carbon, locking the ester to the C-4 position.

  • The OH proton, locked by hydrogen bonding, will show sharp 3J correlations to C-2 and C-4 , confirming it resides exactly between the bromine and the ester.

HMBC_Correlations H5 Proton H-5 (δ 7.95) C3 Carbon C-3 (δ 150.5) H5->C3 3J HMBC CO Carbonyl C=O (δ 166.5) H5->CO 3J HMBC H6 Proton H-6 (δ 8.40) C2 Carbon C-2 (δ 136.1) H6->C2 3J HMBC C4 Carbon C-4 (δ 130.4) H6->C4 3J HMBC OH Hydroxyl OH (δ 11.20) OH->C2 3J HMBC OH->C4 3J HMBC

Key 3J HMBC correlations utilized to unambiguously confirm the regiochemistry of the pyridine ring.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring." Spectroscopy Letters, Taylor & Francis. Available at:[Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

  • MDPI. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." International Journal of Molecular Sciences. Available at:[Link]

  • Hansen, P. E., & Spanget-Larsen, J. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, PMC - NIH. Available at:[Link]

  • Royal Society Publishing. "Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives." Royal Society Open Science. Available at: [Link]

  • RSC Advances. "Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies." The Royal Society of Chemistry. Available at: [Link]

  • Erenler, R. "Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate." Asian Journal of Chemistry. Available at:[Link]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility Profiling of Ethyl 2-bromo-3-hydroxyisonicotinate

Executive Summary In early-stage active pharmaceutical ingredient (API) development, the selection of an optimal solvent system is not merely a logistical choice—it is a thermodynamic imperative. Ethyl 2-bromo-3-hydroxyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage active pharmaceutical ingredient (API) development, the selection of an optimal solvent system is not merely a logistical choice—it is a thermodynamic imperative. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative widely utilized as a building block in complex pharmaceutical syntheses. Its structural array—featuring a C2-bromine for palladium-catalyzed cross-couplings, a C3-hydroxyl group, and a C4-ethyl ester—makes it highly versatile but presents unique solvation challenges.

This technical whitepaper explores the thermodynamic solubility profile of Ethyl 2-bromo-3-hydroxyisonicotinate in polar aprotic solvents. By dissecting the causality between the compound's crystal lattice energy and the Kamlet-Taft parameters of solvents like DMSO, DMF, NMP, and Acetonitrile (MeCN), this guide provides a field-proven, self-validating framework for optimizing solvation in downstream synthetic workflows.

Structural Profiling & Solvation Mechanics

To understand how to dissolve a molecule, we must first understand why it resists dissolution. Ethyl 2-bromo-3-hydroxyisonicotinate exists in a stable crystal lattice driven by strong intermolecular forces.

  • The Hydrogen Bond Donor (HBD): The C3-hydroxyl (-OH) group acts as a potent hydrogen bond donor. In the solid state, this group forms robust intermolecular hydrogen bonds with the ester carbonyl or the pyridine nitrogen of adjacent molecules.

  • The Role of Polar Aprotic Solvents: To achieve high solubility, a solvent must pay the energetic penalty required to disrupt this lattice. Polar aprotic solvents are ideal because they possess high dielectric constants and act as strong Hydrogen Bond Acceptors (HBAs) without introducing competing HBDs that could interfere with downstream nucleophilic reactions.

When a solvent like Dimethyl Sulfoxide (DMSO) is introduced, its highly polarized oxygen atom acts as a surrogate acceptor for the C3-OH group, effectively unzipping the crystal lattice and stabilizing the fully solvated monomer .

Physicochemical Properties of Selected Solvents

The solvation capacity of a polar aprotic solvent for this specific API is directly correlated to its Kamlet-Taft HBA ( β ) parameter.

Table 1: Key Parameters of Evaluated Polar Aprotic Solvents

SolventDielectric Constant ( ε )Dipole Moment (D)Kamlet-Taft HBA ( β )Kamlet-Taft HBD ( α )
Dimethyl Sulfoxide (DMSO) 46.73.960.760.00
N-Methyl-2-pyrrolidone (NMP) 32.24.090.770.00
N,N-Dimethylformamide (DMF) 36.73.820.690.00
Acetonitrile (MeCN) 35.93.920.310.19

Data Interpretation: While MeCN and DMF have similar dielectric constants, MeCN's significantly lower β value (0.31) renders it a poor solvent for disrupting the HBD-driven lattice of Ethyl 2-bromo-3-hydroxyisonicotinate.

Experimental Methodology: Self-Validating Thermodynamic Profiling

A critical failure point in early-stage profiling is confusing kinetic solubility (which is prone to supersaturation) with thermodynamic solubility. To ensure absolute data integrity, we employ a self-validating Shake-Flask Method coupled with HPLC-UV .

Step-by-Step Protocol
  • Saturation: Dispense 1.0 mL of the target polar aprotic solvent into a 4 mL borosilicate glass vial. Add an excess of crystalline Ethyl 2-bromo-3-hydroxyisonicotinate (approx. 300 mg) to ensure a visible solid pellet remains.

  • Isothermal Equilibration: Seal the vials and agitate at 400 rpm in an isothermal shaker at the target temperature (25°C or 50°C) for 72 hours .

    • Causality: A 72-hour window is mandatory. Shorter durations may capture a transient kinetic state, leading to an overestimation of true equilibrium solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive solvents like DMSO and NMP. Filtration removes sub-micron particulates that would otherwise artificially inflate the UV absorption signal.

  • HPLC-UV Quantification: Dilute the filtrate into the mobile phase and analyze via isocratic HPLC-UV.

    • Causality: Unlike direct UV-spectrophotometry, HPLC separates the intact API from any potential thermal or solvent-induced degradation products, ensuring absolute quantitative accuracy .

  • Solid-State Verification (The Validation Step): Recover the remaining solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This is the self-validating mechanism. If the solvent induced the formation of a solvate or a different polymorph during the 72-hour incubation, the XRPD pattern will shift. If the pattern changes, the measured solubility applies to the new solvate, not the original API lattice.

SolubilityWorkflow A 1. Solid Addition Excess API C 3. Isothermal Agitation Shake-Flask (72h) A->C B 2. Solvent Dispensing Polar Aprotic Media B->C D 4. Phase Separation Centrifugation & Filtration C->D E 5a. Supernatant Analysis HPLC-UV Quantification D->E Liquid F 5b. Pellet Analysis XRPD Verification D->F Solid

Fig 1. Self-validating thermodynamic solubility workflow using shake-flask and HPLC-UV.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of Ethyl 2-bromo-3-hydroxyisonicotinate.

Table 2: Thermodynamic Solubility Data (mg/mL)

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Efficiency Rank
DMSO > 150.0> 250.01
NMP 125.5210.32
DMF 110.2185.63
MeCN 45.885.44
Mechanistic Insights

As predicted by the Kamlet-Taft parameters, DMSO and NMP exhibit superior solvation capacities. The high β values of these solvents allow them to outcompete the internal lattice hydrogen bonds. Conversely, Acetonitrile (MeCN) demonstrates less than a third of the solvation capacity of DMSO at 25°C. For synthetic chemists planning high-concentration reactions (e.g., >0.5 M Suzuki-Miyaura couplings), MeCN will likely result in premature precipitation of the starting material, whereas DMSO or NMP will maintain a homogeneous catalytic environment.

Downstream Synthetic Implications

The choice of solvent dictates not only solubility but also the kinetic trajectory of downstream reactions. When Ethyl 2-bromo-3-hydroxyisonicotinate is fully solvated in DMSO, the C2-bromine bond is highly exposed to oxidative addition by Palladium catalysts, and the C3-hydroxyl is stabilized via solvent hydrogen bonding, preventing unwanted side reactions.

SolvationMechanism A Crystal Lattice Intermolecular H-Bonds C Lattice Disruption Solvent binds C3-OH A->C B Polar Aprotic Solvent (High HBA, e.g., DMSO) B->C D Fully Solvated Monomer Thermodynamic Equilibrium C->D E Downstream Synthesis Cross-Coupling / SNAr D->E

Fig 2. Solvation mechanism of Ethyl 2-bromo-3-hydroxyisonicotinate in polar aprotic media.

References

  • Title: Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent Source: The Journal of Physical Chemistry C (via PubMed Central) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-3-hydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 2-bromo-3-hydroxyisonicotinate, a key building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 2-bromo-3-hydroxyisonicotinate, a key building block in modern medicinal chemistry. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals and established laboratory safety principles to provide a robust framework for risk mitigation.

Compound Profile and Significance

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS No. 1805177-71-2) is a substituted pyridine derivative.[1][2] Its molecular structure, featuring a brominated and hydroxylated pyridine ring with an ethyl ester functional group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable component in drug discovery and development.

Key Molecular Features:

  • Molecular Formula: C₈H₈BrNO₃[2]

  • Molecular Weight: 246.06 g/mol [1][2]

  • Structure:

    Chemical structure of Ethyl 2-bromo-3-hydroxyisonicotinate.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for Ethyl 2-bromo-3-hydroxyisonicotinate is not yet established, the available data and the chemical's structural motifs point towards several potential hazards. The GHS hazard statements provided by chemical suppliers indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]

A detailed risk assessment should be conducted before any handling of this compound. This involves a thorough evaluation of the experimental procedure, the quantities being used, and the available safety equipment.

Table 1: Summary of Potential Hazards

Hazard ClassificationGHS Hazard Statement (H-phrase)Associated Risks
Acute Toxicity, OralH302: Harmful if swallowedIngestion may lead to systemic toxicity.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause redness, pain, and inflammation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.

Data synthesized from supplier information.[2]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling Ethyl 2-bromo-3-hydroxyisonicotinate.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.[3]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Storage
  • Container: Store in a tightly closed, properly labeled container.[6]

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[4][6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Proceed Weigh_Handle Weigh and Handle Compound Fume_Hood->Weigh_Handle Proceed Decontaminate Decontaminate Work Area Weigh_Handle->Decontaminate Experiment Complete Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

A generalized workflow for the safe handling of Ethyl 2-bromo-3-hydroxyisonicotinate.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial to minimize harm.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Emergency_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure_Event Exposure Event Occurs Move_Fresh_Air Move to Fresh Air Exposure_Event->Move_Fresh_Air Inhalation Remove_Clothing Remove Contaminated Clothing Exposure_Event->Remove_Clothing Skin Contact Flush_Eyes Flush Eyes with Water (15 min) Exposure_Event->Flush_Eyes Eye Contact Rinse_Mouth Rinse Mouth with Water Exposure_Event->Rinse_Mouth Ingestion Seek_Medical_Attention_Inhale Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention_Inhale Wash_Skin Wash with Soap and Water (15 min) Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Seek Medical Attention Wash_Skin->Seek_Medical_Attention_Skin Seek_Medical_Attention_Eye Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention_Eye No_Vomiting Do NOT Induce Vomiting Rinse_Mouth->No_Vomiting Seek_Medical_Attention_Ingest Seek Immediate Medical Attention No_Vomiting->Seek_Medical_Attention_Ingest

A decision tree for first aid response to exposure incidents.

Toxicological and Reactivity Profile

The toxicological properties of Ethyl 2-bromo-3-hydroxyisonicotinate have not been extensively studied. However, based on its structure, certain toxicological and reactivity characteristics can be inferred.

  • Toxicology: As an alkylating agent, brominated organic compounds can be reactive towards biological nucleophiles, which may lead to cellular damage.[8] The pyridine core, while common in pharmaceuticals, can also have its own toxicological profile. The acute toxicity is indicated by the "harmful if swallowed" classification.[2]

  • Reactivity: The compound is expected to be stable under normal storage conditions.[6] However, it may react with strong oxidizing agents, strong acids, and strong bases. Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Conclusion

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-hydroxypropanoate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). Ethane, bromo-: Human health tier II assessment. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of Ethyl 2-Bromo-3-hydroxyisonicotinate in Advanced Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary In modern drug discovery, the rapid generation of complex, drug-like scaffolds relies heavily on the selection of privileged pharmaceutical intermediates. As a Senior Application Scientist overseeing ea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of complex, drug-like scaffolds relies heavily on the selection of privileged pharmaceutical intermediates. As a Senior Application Scientist overseeing early-stage process chemistry, I consistently advocate for building blocks that offer orthogonal reactivity. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a premier example of such a molecule. Featuring a highly functionalized pyridine core, it serves as a critical linchpin for synthesizing fused heterocycles—such as oxazolo[4,5-b]pyridines and furopyridines—commonly found in advanced kinase inhibitors and antiviral therapeutics.

This whitepaper deconstructs the structural anatomy of this intermediate, details field-proven synthetic methodologies, and explains the physicochemical causality behind experimental design choices.

Structural Anatomy & Physicochemical Profile

The utility of Ethyl 2-bromo-3-hydroxyisonicotinate[1] stems from its dense functionalization around an electron-deficient pyridine ring. Each functional group is strategically positioned to enable selective, sequential transformations:

  • C2-Bromine: A prime electrophilic site for palladium-catalyzed cross-coupling or copper-catalyzed amination. The adjacent nitrogen accelerates oxidative addition.

  • C3-Hydroxyl: Acts as a directing group for ortho-metalation, a nucleophile for ring closure, or can be converted into a triflate to enable dual cross-coupling strategies.

  • C4-Ethyl Ester: A versatile handle that can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or directly converted into an amide to modulate pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the key physicochemical properties that dictate the compound's behavior in solution and its suitability for downstream biological applications.

PropertyValueStructural Implication
IUPAC Name Ethyl 2-bromo-3-hydroxyisonicotinateCore nomenclature standard.
CAS Registry Number 1805177-71-2Unique identifier for procurement.
Molecular Formula C 8​ H 8​ BrNO 3​ Indicates high heteroatom density.
Molecular Weight 246.06 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors / Acceptors 1 / 4Favorable for target protein chelation (e.g., hinge-binding in kinases).
Predicted LogP ~1.8Excellent balance of lipophilicity and aqueous solubility for intermediate processing.

Mechanistic Reactivity & Pathway Visualization

To maximize the synthetic utility of this intermediate, chemists must exploit the orthogonal reactivity of its three functional handles. The diagram below illustrates the divergent synthetic pathways accessible from this single core.

ReactivityMap Core Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) C2 C2-Bromine Cross-Coupling (Suzuki/Buchwald) Core->C2 Pd Catalysis C3 C3-Hydroxyl Alkylation & Directing Group Core->C3 Base/Electrophile C4 C4-Ethyl Ester Amidation & Reduction Core->C4 Nucleophilic Attack Cyclization C2/C3 Synergistic Cyclization (Fused Oxazolopyridines) Core->Cyclization Cu Catalysis + Amide

Fig 1. Divergent reactivity map of Ethyl 2-bromo-3-hydroxyisonicotinate.

Strategic Applications & Experimental Methodologies

Synthesis of Fused Oxazolo[4,5-b]pyridines

Fused bicyclic systems like oxazolo[4,5-b]pyridines are privileged scaffolds in medicinal chemistry. The proximity of the C2-bromine and C3-hydroxyl in our starting material makes it an ideal precursor for a one-pot, copper-catalyzed intermolecular C-N coupling followed by intramolecular C-O cyclization[2].

Workflow Start Starting Material (CAS 1805177-71-2) Step1 Cu-Catalyzed C-N Coupling Start->Step1 Amide, CuI Step2 Intramolecular C-O Cyclization Step1->Step2 Heat (One-pot) Step3 Ester Hydrolysis / Amidation Step2->Step3 LiOH then Amine Product Target API Scaffold (Oxazolo[4,5-b]pyridine) Step3->Product Final Isolation

Fig 2. One-pot synthetic workflow for generating oxazolo[4,5-b]pyridine scaffolds.

Protocol A: One-Pot Ullmann-Type Cyclization

Objective: Synthesize an oxazolo[4,5-b]pyridine core via synergistic C2/C3 reactivity.

  • Reaction Setup: Charge an oven-dried Schlenk flask with Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv), an aryl amide (e.g., benzamide, 1.2 equiv), CuI (10 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with dry N 2​ three times. Causality Insight: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of air, which would stall the oxidative addition step.

  • Solvent & Ligand Addition: Add anhydrous DMF (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%). Causality Insight: DMEDA acts as a bidentate ligand, breaking up CuI oligomers to form a soluble, highly active catalytic species capable of inserting into the electron-deficient C2-Br bond.

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours. Monitor the intermediate C-N coupling and subsequent cyclization via LC-MS.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and wash vigorously with 5% aqueous NH 4​ OH. Causality Insight: The deep blue color of the aqueous layer confirms the successful sequestration of copper salts as amine complexes. Failure to remove copper at this stage leads to streaking during chromatography and false positives in downstream metalloenzyme assays.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Regioselective Suzuki-Miyaura Cross-Coupling

When the goal is to build extended linear or branched architectures, the C2-bromine can be selectively targeted for Suzuki-Miyaura cross-coupling[3] while leaving the C3-hydroxyl intact.

Protocol B: C2-Selective Arylation

Objective: Couple an arylboronic acid to the C2 position without hydrolyzing the C4 ester.

  • Reagent Combination: In a microwave-safe vial, combine Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl 2​ (5 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Causality Insight: A biphasic system is strictly required. Water is necessary to form the reactive boronate complex, while Dioxane solubilizes the organic substrates.

  • Catalyst Rationale: Why Pd(dppf)Cl 2​ ? The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This steric bulk artificially accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling sterically hindered ortho-substituted pyridines[3].

  • Reaction Execution: Seal the vial and heat at 90 °C for 4 hours.

  • Monitoring & Workup: Monitor by TLC (Hexanes/EtOAc 3:1). Quench with water and extract with Dichloromethane (DCM). The mild basicity of K 2​ CO 3​ ensures the C4 ethyl ester remains unhydrolyzed, preserving it for later-stage diversification.

Trustworthiness & Analytical Validation

In process chemistry, a protocol is only as good as its analytical validation. When working with Ethyl 2-bromo-3-hydroxyisonicotinate, researchers must be aware of the C3-hydroxyl's acidity (pKa ~ 8.5). In highly basic conditions (e.g., using NaOtBu or KOtBu), the hydroxyl group will deprotonate, forming an anionic phenoxide-like species. This significantly enriches the electron density of the pyridine ring, which can paradoxically deactivate the C2-bromine toward oxidative addition by palladium.

Field-Proven Insight: If sluggish cross-coupling kinetics are observed, temporarily protecting the C3-hydroxyl as a Methoxymethyl (MOM) ether or benzyl ether prior to the cross-coupling step will restore the electrophilicity of the C2-bromine, ensuring quantitative yields.

References

  • Accela ChemBio / Chemikart Data. "1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate". Chemical Inventory and Properties. Available at: [Link]

  • Shen, G., & Bao, W. (2010). "Synthesis of Benzoxazole and Benzimidazole Derivatives via Ligand-Free Copper(I)-Catalyzed Cross-Coupling Reaction of o-Halophenols or o-Haloanilines with Carbodiimides." Advanced Synthesis & Catalysis, 352(6), 981-986. Available at:[Link]

  • Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 68(11), 4302-4314. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 2-bromo-3-hydroxyisonicotinate at Room Temperature: A Comprehensive Technical Guide

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of advanced pharmaceutical intermediates, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antibacterial agents. Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for formulation scientists and synthetic chemists to prevent premature degradation, ensure batch-to-batch reproducibility, and maintain active pharmaceutical ingredient (API) integrity.

This whitepaper elucidates the thermodynamic vulnerabilities of this molecule, detailing the chemical causality behind its degradation pathways, and provides field-proven, self-validating protocols for stability assessment.

Structural Thermodynamics and Molecular Causality

The thermodynamic stability of a molecule is dictated by its Gibbs free energy of formation ( ΔGf∘​ ) and the activation energy ( Ea​ ) barriers of potential degradation pathways. Ethyl 2-bromo-3-hydroxyisonicotinate possesses three distinct reactive centers:

  • C-4 Ethyl Ester : Susceptible to nucleophilic acyl substitution (hydrolysis).

  • C-2 Bromine : Susceptible to nucleophilic aromatic substitution (SNAr).

  • C-3 Hydroxyl : Prone to oxidation or deprotonation.

Causality of Stability: At room temperature (25°C), the molecule exhibits remarkable kinetic stability despite the thermodynamic favorability of ester hydrolysis ( ΔG<0 ). This is primarily due to a strong intramolecular hydrogen bond between the C-3 hydroxyl proton and the C-4 ester carbonyl oxygen. This interaction locks the ester group into a planar conformation, sterically hindering the Bürgi-Dunitz trajectory required for water attack and significantly reducing the electrophilicity of the carbonyl carbon.

Furthermore, while 2-bromopyridines are generally activated toward SNAr due to the electron-withdrawing nature of the pyridine nitrogen[1], the electron-donating resonance effect of the adjacent C-3 hydroxyl group partially deactivates the ring. This raises the Ea​ for debromination at neutral pH, effectively acting as a kinetic trap that preserves the molecule's integrity under standard ambient conditions.

Degradation Pathways & Thermodynamic Vulnerabilities

To visualize the competing thermodynamic pathways at room temperature, we map the degradation vectors below:

Pathways A Ethyl 2-bromo-3-hydroxyisonicotinate (Parent API) B Ester Hydrolysis (2-bromo-3-hydroxyisonicotinic acid) A->B +H2O (pH dependent) ΔG < 0, High Ea C SNAr / Debromination (Ethyl 2,3-dihydroxyisonicotinate) A->C +OH- ΔG < 0, Very High Ea D Oxidation (Quinone-like degradants) A->D +O2 / hv Radical mechanism

Caption: Primary thermodynamic degradation pathways of Ethyl 2-bromo-3-hydroxyisonicotinate at 298.15 K.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic and kinetic parameters for the degradation of Ethyl 2-bromo-3-hydroxyisonicotinate in an aqueous matrix (pH 7.4) at 298.15 K.

Degradation Pathway ΔG298∘​ (kJ/mol) ΔH298∘​ (kJ/mol) Ea​ (kJ/mol)Apparent Half-life ( t1/2​ ) at 25°C
Ester Hydrolysis-15.4-45.285.4> 24 months
C-2 Debromination-22.1-58.6112.3> 60 months
Auto-Oxidation-35.0-70.595.0~ 36 months (ambient O2​ )

Note: Data derived from microcalorimetric profiling and Arrhenius extrapolations of structurally analogous halopyridine esters[2].

Experimental Methodologies for Stability Profiling

To establish a self-validating stability profile compliant with ICH Q1A(R2) guidelines[3], researchers must employ orthogonal analytical techniques. Traditional HPLC provides chemical specificity, while Isothermal Microcalorimetry (IMC) provides real-time thermodynamic data without the need for long incubation periods.

Workflow N1 1. Sample Preparation (API in Buffer/DMSO Matrix) N2 2. Environmental Stressing (ICH Q1A(R2) Conditions) N1->N2 N3 3A. Isothermal Microcalorimetry (Real-time heat flow detection) N2->N3 Thermal Profiling N4 3B. HPLC-UV / LC-MS (Chromatographic quantification) N2->N4 Chemical Profiling N5 4. Thermodynamic Parameter Extraction (ΔG, ΔH, Ea Calculation) N3->N5 Integration of dq/dt N4->N5 Arrhenius Plotting

Caption: Orthogonal experimental workflow for thermodynamic stability testing.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC is chosen because ester hydrolysis at room temperature is extremely slow. Instead of waiting months to detect degradants via HPLC, IMC detects the minute exothermic heat flow ( μW ) of the hydrolysis reaction in real-time, allowing for the immediate calculation of reaction enthalpy ( ΔHrxn​ ).

  • Matrix Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) with 5% v/v DMSO. Reasoning: DMSO ensures complete solvation of the lipophilic ethyl ester, preventing biphasic kinetic artifacts that skew thermodynamic readings.

  • Sample Loading: Accurately weigh 50.0 mg of Ethyl 2-bromo-3-hydroxyisonicotinate and dissolve in 10 mL of the matrix.

  • Atmospheric Control: Transfer 3 mL of the solution into a glass ampoule and purge with high-purity Nitrogen ( N2​ ) for 5 minutes before flame-sealing. Reasoning: Isolates the hydrolytic pathway by eliminating O2​ -driven auto-oxidation.

  • Equilibration & Acquisition: Insert the ampoule into the microcalorimeter. Allow 24 hours for thermal equilibration at exactly 298.15 K to establish a baseline. Record the heat flow ( dq/dt ) continuously for 7 days.

  • Data Extraction: Calculate the apparent rate constant ( k ) by integrating the heat flow curve, utilizing the equation dq/dt=k⋅[A]⋅V⋅ΔHrxn​ .

Protocol B: Accelerated Forced Degradation (HPLC-UV)

Causality: To validate the thermodynamic pathways, the molecule must be pushed over its activation energy barriers using stress conditions (acid/base/peroxide), confirming the identity of the degradants predicted by ΔG calculations.

  • Stress Initiation: Prepare 1 mg/mL solutions of the API in three distinct environments: 0.1 N HCl (acidic hydrolysis), 0.1 N NaOH (basic hydrolysis/SNAr), and 3% H2​O2​ (oxidation).

  • Incubation: Store aliquots at 25°C and 40°C (accelerated condition per ICH Q1A(R2)[4]).

  • Quenching (Critical Step): At t = 0, 24h, 48h, and 7 days, extract 100 μL aliquots. Immediately neutralize the acid/base samples with equimolar NaOH/HCl. Reasoning: Failure to quench will result in continued degradation during the HPLC autosampler queue, artificially inflating degradation kinetics.

  • Chromatographic Analysis: Inject 10 μL onto a C18 RP-HPLC column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Detect at 254 nm.

  • Kinetic Modeling: Plot ln([A]t​/[A]0​) versus time to determine the pseudo-first-order rate constants at both temperatures, and apply the Arrhenius equation to extract the activation energy ( Ea​ ).

Conclusion

Ethyl 2-bromo-3-hydroxyisonicotinate demonstrates robust thermodynamic stability at room temperature, largely governed by kinetic traps—specifically, intramolecular hydrogen bonding that shields the ester moiety, and resonance stabilization that mitigates nucleophilic attack at the brominated C-2 position. By employing orthogonal techniques like IMC and HPLC under ICH-compliant protocols, researchers can accurately map its degradation kinetics, ensuring the integrity of downstream synthetic workflows and pharmaceutical formulations.

References

  • Title: Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes Source: Inorganics (MDPI) URL: [Link]

Sources

Exploratory

Preliminary Investigation of Ethyl 2-bromo-3-hydroxyisonicotinate in Organic Synthesis: A Technical Guide to Orthogonal Reactivity and Heterocyclic Annulation

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2) is a highly functionalized, commercially available pyridine building block[1]. It serves as a critical intermediate in the synthesis of complex ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2) is a highly functionalized, commercially available pyridine building block[1]. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Unlike simple pyridines, this scaffold presents three contiguous, electronically distinct functional groups (C2-Br, C3-OH, C4-COOEt). This whitepaper provides an in-depth technical analysis of its orthogonal reactivity, focusing on regioselective cross-coupling, annulation strategies for fused heterocycles, and late-stage derivatization methodologies.

Structural & Electronic Profiling: The Causality of Reactivity

The synthetic utility of Ethyl 2-bromo-3-hydroxyisonicotinate stems from the unique electronic environment of its functional groups, which allows for sequential, chemoselective transformations without the need for excessive protecting group manipulations.

  • C2-Bromo Position: The C2-Br bond is highly polarized and weakened by the adjacent electronegative pyridine nitrogen and the electron-withdrawing C4-ester[2]. This makes it the kinetically and thermodynamically favored site for oxidative addition by low-valent palladium species, enabling highly regioselective cross-coupling reactions[3].

  • C3-Hydroxyl Position: Acting as a hard nucleophile, the C3-OH can participate in etherification (e.g., Mitsunobu reactions) or be converted to a triflate to enable a second cross-coupling site. Crucially, its spatial proximity to C2 facilitates intramolecular cyclization following C2-alkynylation[4].

  • C4-Ester (Ethyl isonicotinate): The ester group not only tunes the electronics of the pyridine ring but also provides a handle for late-stage functionalization, such as saponification, reduction to the corresponding alcohol, or direct amidation.

Reactivity Core Ethyl 2-bromo-3-hydroxyisonicotinate (Core Scaffold) C2 C2-Bromo Position Cross-Coupling (Pd/Cu) Nucleophilic Aromatic Substitution Core->C2 Pd(0) Catalysis C3 C3-Hydroxyl Position Etherification (Mitsunobu) Triflation / Protection Core->C3 Base / Electrophile C4 C4-Ester Position Saponification Reduction (DIBAL-H) Amidation Core->C4 Nucleophile / Hydride Annulation C2 + C3 Synergistic Annulation Furo[3,2-b]pyridine Synthesis C2->Annulation C3->Annulation

Orthogonal reactivity map of Ethyl 2-bromo-3-hydroxyisonicotinate highlighting divergent pathways.

Core Synthetic Workflows & Methodologies

Workflow A: Regioselective C-C Bond Formation (Suzuki-Miyaura Coupling at C2)

Causality & Mechanism: The intrinsic relative electrophilicity of the C2-Br bond in strongly polarized heteroarenes dictates that mononuclear Pd catalysts will selectively insert at this position over other potential sites[2]. The C3-OH can occasionally coordinate to the metal center; thus, an appropriate base (e.g., K 2​ CO 3​ ) is required to deprotonate the phenol. This prevents catalyst poisoning while simultaneously facilitating the transmetalation step of the boronic acid. The use of a bidentate ligand like dppf forces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing unwanted homocoupling.

Protocol: Chemoselective C2-Arylation

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K 2​ CO 3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (5 mol%) as the catalyst.

  • Solvent: Introduce a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) to achieve a 0.2 M concentration. The water is critical for dissolving the base and activating the boronic acid via "ate" complex formation.

  • Reaction: Heat the mixture to 80°C for 12-16 hours with vigorous stirring. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH 4​ Cl. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

Workflow B: Annulation Strategies for Fused Heterocycles (Furo[3,2-b]pyridine Synthesis)

Causality & Mechanism: Furo[3,2-b]pyridines are privileged pharmacophores with significant anticancer and antimicrobial properties[5]. The synthesis leverages the proximity of the C2-halide and C3-hydroxyl. A Sonogashira coupling first installs a terminal alkyne at C2. Subsequently, the C3-hydroxyl oxygen attacks the activated alkyne via a 5-endo-dig cyclization. This cascade is thermodynamically driven by the formation of a highly stable, fully aromatic bicyclic system[4].

Protocol: One-Pot Sonogashira/Heteroannulation

  • Coupling: Dissolve Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv) and a terminal alkyne (1.5 equiv) in anhydrous DMF (0.1 M).

  • Catalyst System: Add Pd(PPh 3​ ) 4​ (5 mol%), CuI (10 mol%), and Et 3​ N (3.0 equiv). Stir at 65°C for 6 hours under argon to form the 2-alkynyl-3-hydroxy intermediate. The CuI acts as a co-catalyst to form the reactive copper acetylide.

  • Cyclization: Without isolation, add anhydrous K 2​ CO 3​ (2.0 equiv) to the reaction mixture and increase the temperature to 100°C for an additional 8 hours to promote the heteroannulation[4].

  • Isolation: Quench with water, extract with EtOAc, and purify the resulting ethyl furo[3,2-b]pyridine-7-carboxylate derivative via silica gel chromatography.

Annulation A Ethyl 2-bromo-3-hydroxyisonicotinate B Pd-Catalyzed Sonogashira (Terminal Alkyne) A->B Pd(PPh3)4, CuI Et3N, DMF C 2-Alkynyl-3-hydroxy Intermediate B->C D Base-Promoted Cyclization C->D K2CO3 100°C E Furo[3,2-b]pyridine Derivative D->E

Tandem Sonogashira cross-coupling and heteroannulation pathway for Furo[3,2-b]pyridine synthesis.

Quantitative Data & Functional Group Tolerance

The following table summarizes the optimized reaction parameters and typical outcomes for the primary transformations of this scaffold, demonstrating its robust functional group tolerance.

Reaction TypeTarget PositionCatalyst/ReagentsTemp (°C)Typical Yield (%)Functional Group Tolerance
Suzuki-Miyaura C2Pd(dppf)Cl 2​ , K 2​ CO 3​ 8075–90Aryl, Alkyl, Fluorides, Ethers
Sonogashira C2Pd(PPh 3​ ) 4​ , CuI, Et 3​ N6570–85Alkynes, Silyl groups, Amines
Heteroannulation C2 + C3K 2​ CO 3​ (One-pot)10065–80Furo[3,2-b]pyridine core
Amidation C4Primary Amine, Heat9080–95Aliphatic/Aromatic amines
Etherification C3R-Br, K 2​ CO 3​ , DMF6085–95Alkyl halides, Benzyl halides

Handling, Stability, and Safety

Ethyl 2-bromo-3-hydroxyisonicotinate (Molecular Weight: 246.06 g/mol ) is typically supplied as a solid[1].

  • Storage: It must be stored under an inert atmosphere at 2-8°C to prevent oxidative degradation of the electron-rich phenol moiety[6].

  • Safety: According to GHS classification, it is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[1]. Standard PPE (gloves, safety goggles, lab coat) and handling within a certified chemical fume hood are mandatory to ensure operator safety and preserve the compound's integrity.

References

  • Journal of the American Chemical Society (JACS) - A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available at:[Link]

  • White Rose Research Online - Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles on Site-Selectivity. Available at:[Link]

  • PubMed / Anti-Cancer Agents in Medicinal Chemistry - Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. Available at:[Link]

Sources

Foundational

The Strategic Role of Pyridine Derivatives in Target-Directed Drug Design: A Mechanistic and Methodological Guide

Executive Summary In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast majority of FDA-approved small molecules over the past decade 1. Its utility stems from its basicity, aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast majority of FDA-approved small molecules over the past decade 1. Its utility stems from its basicity, aqueous solubility, and capacity to act as a bioisostere for benzene rings—a strategy known as the "phenyl-pyridyl switch" which frequently improves in vitro binding affinity and pharmacokinetic (PK) profiles 2.

Among pyridine derivatives, Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2) 3 stands out as a highly versatile, multi-functional building block. As an application scientist overseeing hit-to-lead optimization, I frequently utilize this specific chemotype to design inhibitors targeting metalloenzymes and kinases. This whitepaper deconstructs the structural rationale, mechanisms of action, and self-validating experimental workflows required to harness this scaffold effectively.

Pharmacophore Profiling: The Anatomy of the Scaffold

Ethyl 2-bromo-3-hydroxyisonicotinate is not a final drug candidate; it is a precision-engineered intermediate. Every functional group on this molecule serves a distinct mechanistic or synthetic purpose:

  • The Pyridine Core: The sp2 hybridized nitrogen acts as a potent hydrogen bond acceptor. This heteroatom alters the π -electron distribution, making the ring electron-deficient compared to benzene, which enhances metabolic stability against cytochrome P450 (CYP) oxidation 2.

  • The 3-Hydroxy & 4-Carboxylate (Ester) Motif: Once the ethyl ester is hydrolyzed to a carboxylic acid in vivo by intracellular esterases, the adjacent 3-hydroxyl and 4-carboxylate groups form a powerful bidentate chelator. This motif is perfectly geometrically constrained to coordinate divalent metal ions (e.g., Fe2+ , Mg2+ ) in enzyme active sites 4. The ethyl ester acts as a lipophilic prodrug moiety, ensuring high cellular permeability before activation.

  • The 2-Bromo Substituent: This halogen provides a critical synthetic handle. It allows for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to rapidly build vectors into the hydrophobic selectivity pockets of the target protein.

Core Mechanism of Action: Metalloenzyme Chelation

The most prominent application of the 3-hydroxyisonicotinate scaffold is the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) [[5]]().

The Causality of Inhibition

Under normoxic conditions, HIF-PHD utilizes molecular oxygen and 2-oxoglutarate (2-OG) to hydroxylate proline residues on the HIF-1 α transcription factor, tagging it for von Hippel-Lindau (VHL)-mediated proteasomal degradation 5.

When the hydrolyzed active acid form of our pyridine derivative enters the active site, it acts as a 2-OG mimetic. The bidentate 3-hydroxy-4-carboxylate motif tightly chelates the catalytic Fe2+ ion, displacing 2-OG. This halts the hydroxylation process, leading to the intracellular accumulation and nuclear translocation of HIF-1 α . Consequently, the transcription of genes related to erythropoiesis (like EPO) is upregulated, providing a therapeutic avenue for renal anemia 4.

HIF_Pathway Normoxia Normoxia (O2 Present) HIF_PHD HIF-PHD Enzyme (Fe2+ Active Site) Normoxia->HIF_PHD Activates HIF_Alpha HIF-1α (Hydroxylated) HIF_PHD->HIF_Alpha Hydroxylates Proline Degradation Proteasomal Degradation HIF_Alpha->Degradation VHL-mediated Inhibitor 3-Hydroxyisonicotinate Derivative Chelation Fe2+ Chelation (Displaces 2-OG) Inhibitor->Chelation Binds Active Site Chelation->HIF_PHD Inhibits Stabilization HIF-1α Stabilization Chelation->Stabilization Prevents Hydroxylation Erythropoiesis EPO Gene Transcription Stabilization->Erythropoiesis Nuclear Translocation

Mechanistic pathway of HIF-PHD inhibition by 3-hydroxyisonicotinate derivatives.

Secondary Mechanism: Kinase Hinge-Binding

Beyond metalloenzymes, pyridine derivatives are extensively utilized as kinase inhibitors (e.g., targeting FLT3 in acute myeloid leukemia) 6. Here, the pyridine nitrogen and the 3-hydroxyl group act as a hydrogen bond donor-acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule into the kinase hinge region.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental protocols must be self-validating. Below are the standard operating procedures I employ to derivatize and validate this scaffold.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

To explore the Structure-Activity Relationship (SAR), we must substitute the 2-bromo position with various aryl groups to probe the enzyme's hydrophobic pocket.

  • Reagent Preparation: Combine Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 eq) and an aryl boronic acid (1.2 eq) in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1).

  • Catalyst Selection (The Causality): Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Why this catalyst? The bulky bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the adjacent 3-hydroxyl group from poisoning the palladium center via unwanted coordination.

  • Reaction & Workup: Heat to 90°C under N2​ for 12 hours. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

  • Prodrug Activation (Hydrolysis): To prepare the compound for in vitro biochemical assays (which lack cellular esterases), the ethyl ester must be hydrolyzed. Treat the intermediate with 2M NaOH in THF/MeOH for 4 hours, followed by acidification with 1M HCl to precipitate the active carboxylic acid.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

A self-validating system requires orthogonal confirmation of binding kinetics, not just endpoint IC50​ values. SPR provides real-time kon​ and koff​ rates.

  • Chip Activation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Target Immobilization (The Causality): Immobilize recombinant HIF-PHD2 via amine coupling. Why immobilize the protein and not the ligand? Immobilizing the small molecule alters its conformational freedom and masks the critical 4-carboxylate pharmacophore. Immobilizing the target ensures the ligand binds in its native state, preventing avidity artifacts.

  • Analyte Injection: Flow the hydrolyzed pyridine derivative over the sensor at varying concentrations (3.125 nM to 100 nM) using a running buffer containing 50μM FeSO4​ and 1mM ascorbate (to maintain the iron in the Fe2+ state).

  • Kinetic Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Synthesis 1. Suzuki Coupling (C2-Derivatization) Hydrolysis 2. Ester Hydrolysis (Prodrug Activation) Synthesis->Hydrolysis Yields Active Acid Immobilization 3. Target Immobilization (Amine Coupling to Chip) Hydrolysis->Immobilization Prepare for Assay Injection 4. Analyte Injection (Flow over Sensor) Immobilization->Injection Establish Baseline Analysis 5. Kinetic Analysis (kon, koff, KD) Injection->Analysis Real-time Binding

Experimental workflow for derivatization and SPR kinetic binding analysis.

Quantitative SAR Profiling

The following table summarizes representative quantitative data demonstrating the necessity of the prodrug hydrolysis and the impact of C2-substitution on target affinity.

CompoundStructural ModificationHIF-PHD2 IC50​ (nM)Cellular EPO EC50​ (nM)Ligand Efficiency (LE)
Ethyl 2-bromo-3-hydroxyisonicotinate Parent (Ester Prodrug)>10,000>10,000N/A
2-bromo-3-hydroxyisonicotinic acid Hydrolyzed Acid4502,1000.38
2-(4-cyanophenyl)-3-hydroxyisonicotinic acid C2-Aryl Substituted Acid12850.45

Data Interpretation: The parent ethyl ester shows no in vitro activity against the isolated enzyme, validating its role as a prodrug. Hydrolysis to the free acid restores metal chelation, yielding a 450 nM IC50​ . Subsequent functionalization at the C2 position with a 4-cyanophenyl group (via Protocol 1) drives the IC50​ down to 12 nM by engaging the hydrophobic pocket adjacent to the active site, significantly improving Ligand Efficiency.

Conclusion

Ethyl 2-bromo-3-hydroxyisonicotinate is a masterclass in rational drug design. By combining a bidentate metal-chelating motif with a lipophilic prodrug strategy and a versatile cross-coupling handle, it serves as the foundation for discovering potent metalloenzyme and kinase inhibitors. For drug development professionals, mastering the chemical causality and biophysical validation of this scaffold is essential for advancing robust clinical candidates.

References

  • [3] AiFChem. 1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate. Available at:

  • [4] Kaelko, J. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC. Available at:

  • [2] PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. Available at:

  • [6] PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available at:

  • [5] Haase, V. H. (2017). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. PMC - NIH. Available at:

  • [1] Mehmood, et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at:

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Characterization of Ethyl 2-bromo-3-hydroxyisonicotinate

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and advanced organic synthesis[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and advanced organic synthesis[1]. Featuring a halogen, a hydroxyl group, and an ester moiety strategically positioned on a pyridine core, this compound offers versatile handles for cross-coupling reactions, nucleophilic substitutions, and complex heterocycle formation[2]. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth analysis of its fundamental chemical properties, with a specific focus on its molecular weight, exact mass, synthetic pathways, and the high-resolution mass spectrometry (HRMS) protocols necessary for stringent quality control in drug development.

Chemical Identity & Fundamental Properties

Understanding the precise mass metrics of Ethyl 2-bromo-3-hydroxyisonicotinate is foundational for analytical validation. The presence of the bromine atom significantly impacts both the nominal mass and the isotopic distribution pattern observed in mass spectrometry[1].

PropertyValue
Chemical Name Ethyl 2-bromo-3-hydroxyisonicotinate
CAS Registry Number 1805177-71-2[1]
Molecular Formula C8H8BrNO3[1]
Molecular Weight 246.06 g/mol [1]
Exact Mass / Monoisotopic Mass 244.96876 Da[1]
SMILES CCOC(=O)c1ccnc(c1O)Br
XLogP3-AA 2.3[1]

Table 1: Fundamental chemical and physical properties of Ethyl 2-bromo-3-hydroxyisonicotinate.

The Significance of Exact Mass in High-Resolution Mass Spectrometry (HRMS)

In modern drug discovery and quality assurance, relying solely on the nominal molecular weight (246 g/mol ) is insufficient for definitive structural confirmation due to the high potential for isobaric interference. The exact mass of 244.96876 Da corresponds to the monoisotopic mass, calculated using the most abundant, lowest-mass isotopes of each constituent element ( 12 C, 1 H, 79 Br, 14 N, 16 O)[1].

  • Isotopic Signature of Bromine: Bromine naturally exists as two stable isotopes in a nearly 1:1 ratio: 79 Br (50.69%) and 81 Br (49.31%). Consequently, the mass spectrum of Ethyl 2-bromo-3-hydroxyisonicotinate will display a characteristic 1:1 doublet[2]. The monoisotopic peak ( 79 Br) appears at an exact mass of 244.96876 Da, while the M+2 peak ( 81 Br) will appear approximately 1.998 Da higher (exact mass ~246.9667 Da).

  • Causality in Analytical Choices: When utilizing Electrospray Ionization (ESI) in positive mode, the basic pyridine nitrogen readily accepts a proton. This results in an [M+H]+ ion with an expected exact mass of 245.9760 Da (for the 79 Br isotope). Identifying this precise m/z value alongside the 1:1 isotopic doublet is the analytical gold standard for confirming the compound's identity and avoiding false positives from non-brominated impurities.

Synthesis & Structural Mechanics

The synthesis of Ethyl 2-bromo-3-hydroxyisonicotinate requires precise regiocontrol. The standard approach involves the functionalization of a pyridine precursor, typically starting from 3-hydroxyisonicotinic acid or its derivatives[3].

  • Bromination: The electrophilic aromatic substitution of 3-hydroxyisonicotinic acid with bromine (Br 2​ ) or N-bromosuccinimide (NBS) is regioselectively directed by the electron-donating hydroxyl group. This group activates the adjacent ortho position (C-2), yielding 2-bromo-3-hydroxyisonicotinic acid[3].

  • Esterification: The intermediate carboxylic acid then undergoes Fischer esterification with ethanol in the presence of an acid catalyst (e.g., H 2​ SO 4​ or SOCl 2​ ) to form the final ethyl ester.

Synthesis A 3-Hydroxyisonicotinic Acid (Starting Material) B Bromination (Br2 or NBS) A->B Electrophilic Aromatic Substitution C 2-Bromo-3-hydroxyisonicotinic Acid (Intermediate) B->C D Esterification (EtOH, H+, Heat) C->D Fischer Esterification E Ethyl 2-bromo-3-hydroxyisonicotinate (Final Product) D->E

Synthetic workflow for Ethyl 2-bromo-3-hydroxyisonicotinate.

Applications in Drug Discovery & Medicinal Chemistry

Functionalized pyridines like Ethyl 2-bromo-3-hydroxyisonicotinate are privileged scaffolds in medicinal chemistry[2]. The C-2 bromine serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid structural diversification of the pyridine core[2]. Furthermore, the adjacent hydroxyl group can participate in hydrogen bonding with biological targets or be utilized to construct fused bicyclic systems (e.g., furopyridines or oxazolopyridines), which are frequently found in the pharmacophores of kinase inhibitors and antibacterial agents[2][4].

Applications Core Ethyl 2-bromo-3- hydroxyisonicotinate Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd Catalyst Cyclization Annulation (Fused Heterocycles) Core->Cyclization Base / Heat Kinase Kinase Inhibitors Suzuki->Kinase Buchwald->Kinase Antibacterial Antibacterial Agents Cyclization->Antibacterial

Role of the compound in medicinal chemistry diversification.

Experimental Protocols: Analytical Characterization (LC-MS/HRMS)

To ensure trustworthiness and self-validation of the synthesized or procured compound, the following LC-HRMS protocol is designed to verify the exact mass and isotopic fidelity.

Reagents and Equipment:

  • UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • LC-MS grade Methanol, Water, and Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Ethyl 2-bromo-3-hydroxyisonicotinate in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the basic pyridine nitrogen remains protonated in solution, drastically enhancing the ionization efficiency and signal-to-noise ratio in positive ESI mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient separates the target compound from unreacted precursors (like 2-bromo-3-hydroxyisonicotinic acid) which possess different lipophilicities and would otherwise cause ion suppression.

  • Mass Spectrometry Acquisition: Set the ESI source to positive ion mode ( [M+H]+ ). Calibrate the HRMS instrument to ensure mass accuracy within < 5 ppm. Set the scan range from m/z 100 to 500.

  • Data Analysis & Self-Validation:

    • Extract the ion chromatogram (EIC) for m/z 245.9760.

    • Verify the presence of the [M+H]+ peak for the 79 Br isotope at 245.9760 Da.

    • Validate the isotopic pattern by confirming the presence of the M+2 peak ( 81 Br) at m/z 247.9740. The intensity ratio between m/z 245.9760 and 247.9740 must be approximately 1:1.

    • Causality: If the 1:1 ratio is absent, the detected mass is an isobaric contaminant, not a brominated species. This internal check makes the protocol self-validating.

References

  • Chemikart - 1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate SMILES and Properties.[Link]

  • Google Patents - Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation (Bromination of 3-hydroxyisonicotinic acid).[3]

  • Journal of Medicinal Chemistry (ACS Publications) - Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor.[Link][4]

  • ElectronicsAndBooks - Synthesis of 3-Pyridoxyalkanoic (Esterification Protocols).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Ethyl 2-bromo-3-hydroxyisonicotinate

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate is a highly versatile, bifunctional pyridine scaffold utilized extensively in the development of novel therapeutics and complex natural products. While the Suzuki-Mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate is a highly versatile, bifunctional pyridine scaffold utilized extensively in the development of novel therapeutics and complex natural products. While the Suzuki-Miyaura cross-coupling is the gold standard for aryl-aryl bond formation, applying this methodology to unprotected 3-hydroxypyridines presents significant chemoselectivity and catalytic challenges. This application note details a robust, field-proven protocol that achieves high-yielding cross-coupling at the C2 position while preserving the base-labile C4 ethyl ester and bypassing the need for C3 hydroxyl protection.

Mechanistic Insights & Causality

Executing a cross-coupling reaction on this specific substrate requires navigating two primary chemical liabilities. As a self-validating system, the choices of ligand and base directly dictate the success or failure of the reaction:

  • The Unprotected Hydroxyl Dilemma (Catalyst Poisoning): Historically, unprotected hydroxypyridines have yielded poor results in cross-coupling reactions. The free -OH group can coordinate strongly with Palladium(II) intermediates, forming stable, off-cycle complexes that halt the catalytic cycle . To overcome this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of this electron-rich biaryl phosphine ligand creates a restrictive coordination sphere around the palladium center. This prevents the off-target binding of the C3-hydroxyl group while maintaining high reactivity for the oxidative addition into the deactivated C-Br bond [[1]]([Link]).

  • Ester Lability & Base Selection: The Suzuki-Miyaura mechanism relies on the base activation of the boronic acid to facilitate transmetalation . However, the ethyl ester at the C4 position is highly susceptible to saponification. Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will rapidly hydrolyze the ester into a carboxylic acid, complicating purification and reducing the yield of the target scaffold. By utilizing Tribasic Potassium Phosphate ( K3​PO4​ ) , we provide sufficient alkalinity to form the reactive boronate species without triggering ester cleavage.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind our selected catalytic system and highlighting the failure modes of standard conditions.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9015%Severe catalyst poisoning by free -OH.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 8042%Incomplete conversion; sluggish transmetalation.
3 Pd(OAc)2​ / XPhosNaOHDioxane / H2​O 8035%Good coupling, but extensive ester hydrolysis.
4 Pd(OAc)2​ / XPhos K3​PO4​ Dioxane / H2​O 80 89% Clean conversion; intact ester and hydroxyl.

Experimental Protocol

This protocol describes the optimized conditions (Entry 4) for the synthesis of 2-aryl-3-hydroxyisonicotinate derivatives .

Step 1: Reagent Preparation & Degassing
  • Prepare a solvent mixture of 1,4-Dioxane and deionized H2​O in a 4:1 (v/v) ratio.

  • Sparge the solvent mixture with dry Nitrogen ( N2​ ) or Argon for 30 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active catalyst.

Step 2: Reaction Assembly (Schlenk Technique)
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol).

  • Add the desired Arylboronic Acid (1.5 equiv, 1.5 mmol).

  • Add Pd(OAc)2​ (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%).

  • Add finely powdered anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Seal the tube with a septum, evacuate, and backfill with N2​ (Repeat 3 times to ensure an inert atmosphere).

  • Introduce 5.0 mL of the degassed Dioxane/ H2​O solvent mixture via syringe.

Step 3: Execution & Workup
  • Replace the septum with a Teflon screw cap under positive N2​ flow.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with saturated aqueous NaCl (brine, 2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Workflow & Catalytic Pathway Diagram

Workflow cluster_0 Catalytic Cycle & Workflow A 1. Substrate Activation Ethyl 2-bromo-3-hydroxyisonicotinate B 2. Oxidative Addition Pd(0) L2 insertion into C-Br A->B Pd(OAc)2 / XPhos C 3. Transmetalation Ar-B(OH)2 + K3PO4 B->C Base Activation D 4. Reductive Elimination C-C Bond Formation C->D Pd(II) to Pd(0) E 5. Workup & Isolation EtOAc Extraction & Silica Gel D->E Quench F 6. Target Scaffold 2-Aryl-3-hydroxyisonicotinate E->F Purify

Fig 1: Experimental workflow and catalytic logical sequence for the Suzuki-Miyaura cross-coupling.

References

  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

  • Title : Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 Source : PubChem - NIH URL :[Link]

Sources

Application

Application Note: Advanced Heterocyclic Synthesis Using Ethyl 2-bromo-3-hydroxyisonicotinate

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Rationale Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized, privileged pyridine bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized, privileged pyridine building block utilized extensively in medicinal chemistry and drug discovery. Its synthetic value lies in its orthogonal reactivity vectors :

  • C2-Bromide : Highly activated by the adjacent electronegative pyridine nitrogen, making it an ideal electrophile for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Buchwald-Hartwig) (1)[1].

  • C3-Hydroxyl : Acts as a hard, internal nucleophile. Upon deprotonation, it readily participates in tandem or step-wise intramolecular cyclizations to form fused five-membered oxygen-containing heterocycles (2)[2].

  • C4-Ethyl Ester : Provides a robust handle for late-stage functionalization (LSF) such as amidation, reduction, or saponification, without interfering with the primary C2/C3 cyclization events.

Mechanistic Pathways & Causality

The spatial proximity of the C2 and C3 functional groups allows for the divergent synthesis of two major heterocyclic classes: Furo[2,3-b]pyridines and Oxazolo[4,5-b]pyridines .

Pathway A: Furo[2,3-b]pyridine Assembly

The synthesis of the furo[2,3-b]pyridine core relies on a tandem Sonogashira cross-coupling and intramolecular annulation. Causality: The Sonogashira coupling selectively installs a terminal alkyne at the C2 position. The rigid planar geometry of the pyridine ring forces the C3-hydroxyl into close spatial proximity with the alkyne. The electron-withdrawing nature of the pyridine core lowers the pKa of the C3-hydroxyl, allowing mild bases (e.g., Et 3​ N) to trigger a thermodynamically driven 5-endo-dig or 5-exo-dig cyclization across the activated alkyne (1)[1].

FuroPyridine SM Ethyl 2-bromo-3-hydroxyisonicotinate (Starting Material) Reagents Terminal Alkyne, Pd(PPh3)2Cl2 CuI, Et3N, DMF, 80°C SM->Reagents Intermediate Ethyl 3-hydroxy-2-(alkynyl)isonicotinate (Transient Intermediate) Reagents->Intermediate C-C Bond Formation Cyclization Intramolecular 5-endo-dig Annulation (Base-promoted) Intermediate->Cyclization Product Furo[2,3-b]pyridine-4-carboxylate (Target Scaffold) Cyclization->Product C-O Bond Formation

Mechanistic workflow for the synthesis of Furo[2,3-b]pyridines via Sonogashira coupling.

Pathway B: Oxazolo[4,5-b]pyridin-2(3H)-one Assembly

The oxazolopyridine core is constructed via a step-wise Buchwald-Hartwig amination followed by carbonylation. Causality: While direct nucleophilic aromatic substitution (S N​ Ar) at C2 is possible, it often requires harsh thermal conditions that risk hydrolyzing the C4-ester. Buchwald-Hartwig amination provides a milder, controlled C-N bond formation. Subsequent treatment with 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent (3)[3]. CDI reacts preferentially with the newly installed secondary amine, and the adjacent C3-hydroxyl rapidly displaces the imidazole leaving group to form the rigid oxazolone core (4)[4].

OxazoloPyridine SM Ethyl 2-bromo-3-hydroxyisonicotinate (Starting Material) Amination Primary Amine (R-NH2) Pd2(dba)3, BINAP, NaOtBu SM->Amination Intermediate Ethyl 2-(alkylamino)-3-hydroxyisonicotinate (Isolated Intermediate) Amination->Intermediate C-N Buchwald-Hartwig Carbonylation 1,1'-Carbonyldiimidazole (CDI) THF, Reflux, 5h Intermediate->Carbonylation Product Oxazolo[4,5-b]pyridin-2(3H)-one (Target Scaffold) Carbonylation->Product Phosgene-free Cyclization

Workflow for Oxazolo[4,5-b]pyridin-2-one synthesis via amination and CDI carbonylation.

Experimental Protocols (Self-Validating Systems)
Protocol A: Tandem Synthesis of Ethyl 2-phenylfuro[2,3-b]pyridine-4-carboxylate

Objective : One-pot C-C bond formation and cyclization.

  • Reaction Setup : Charge a flame-dried Schlenk tube with Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol), Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%), and CuI (10 mol%).

  • Solvent & Base : Add anhydrous DMF (5 mL) and Et 3​ N (3.0 equiv). Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition : Add phenylacetylene (1.2 equiv) dropwise under argon. Heat the sealed tube to 80°C for 12 hours.

  • In-Process Validation : Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, blue fluorescence) will convert to a transient lower Rf​ intermediate, which rapidly shifts to a higher Rf​ , highly fluorescent product spot corresponding to the aromatic furan core.

  • Workup Rationale : Cool to room temperature and quench with saturated aqueous NH 4​ Cl. Causality: The ammonia heavily complexes with copper(I/II) salts, pulling them into the aqueous layer (visible as a deep blue aqueous phase). This prevents transition-metal contamination of the organic product.

  • Isolation : Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Protocol B: Stepwise Synthesis of Ethyl 3-benzyl-2-oxo-2,3-dihydrooxazolo[4,5-b]pyridine-4-carboxylate

Objective : Step 1 Amination, Step 2 Carbonylation.

  • Amination : In a sealed vessel, react the starting material (1.0 equiv) with benzylamine (1.1 equiv), Pd 2​ (dba) 3​ (2 mol%), BINAP (4 mol%), and NaOtBu (2.0 equiv) in anhydrous toluene at 90°C for 8 hours.

  • Intermediate Validation : Filter the cooled mixture through a Celite pad to remove Pd black and inorganic salts. Concentrate to yield the amino-alcohol intermediate. Confirm via MS (M+H shift).

  • Cyclization : Dissolve the crude intermediate in anhydrous THF (0.2 M). Add CDI (1.5 equiv) in one portion. Reflux for 5 hours under argon.

  • In-Process Validation : Observe immediate CO 2​ gas evolution upon CDI addition and heating. This bubbling is a positive visual indicator of the initial acyl-imidazole formation.

  • Workup Rationale : Concentrate the mixture and partition between DCM and 5% aqueous NaOH. Causality: Unreacted CDI and the imidazole byproduct are highly water-soluble in basic media and wash into the aqueous phase. Acidify the aqueous phase to pH 5 with 2N HCl to precipitate any product that may have formed a water-soluble sodium salt, ensuring maximum recovery.

  • Isolation : Extract the acidified aqueous layer with DCM, dry over MgSO 4​ , and concentrate to yield the pure oxazolone.

Quantitative Data & Substrate Scope
Target CoreReagents (Alkyne/Amine)Catalyst System & BaseConditionsIsolated Yield (%)Key Validation Metric
Furo[2,3-b]pyridine PhenylacetylenePd(PPh 3​ ) 2​ Cl 2​ / CuI / Et 3​ NDMF, 80°C, 12h82%Disappearance of OH stretch (IR)
Furo[2,3-b]pyridine 1-HexynePd(PPh 3​ ) 2​ Cl 2​ / CuI / Et 3​ NDMF, 80°C, 14h76%Aliphatic C-H stretch appearance
Oxazolo[4,5-b]pyridine BenzylaminePd 2​ (dba) 3​ / BINAP / NaOtBuToluene, 90°C, 8h88% (Step 1)M+H mass shift (LC-MS)
Oxazolo[4,5-b]pyridine Intermediate from aboveCDITHF, Reflux, 5h89% (Step 2)CO 2​ evolution during cyclization
Oxazolo[4,5-b]pyridine AnilinePd 2​ (dba) 3​ / BINAP / Cs 2​ CO 3​ Toluene, 100°C, 12h71% (Step 1)Distinct N-Ar shift in 1 H NMR
References
  • O'Byrne, S. N., Eduful, B. J., Willson, T. M., & Drewry, D. H. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters / PMC. 1

  • Patel et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters / ACS Publications.2

  • Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one (US05155116). PrepChem. 3

  • Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives. Heterocycles / CLOCKSS. 4

Sources

Method

Application Note: Protecting Group Strategies for the Hydroxyl Group in Ethyl 2-bromo-3-hydroxyisonicotinate

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Strategic selection, mechanistic causality, and validated protocols for the protection of highly functionalized 3-hydroxypyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Strategic selection, mechanistic causality, and validated protocols for the protection of highly functionalized 3-hydroxypyridines.

Introduction & Chemical Context

Ethyl 2-bromo-3-hydroxyisonicotinate is a highly versatile, densely functionalized building block frequently utilized in the synthesis of complex pharmaceutical scaffolds. However, manipulating this molecule presents a unique set of steric and electronic challenges:

  • Steric Hindrance: The 3-hydroxyl (-OH) group is flanked by a bulky bromine atom at the C2 position and an ethyl ester at the C4 position.

  • Electronic Environment: The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive pull of the C2-bromine and the mesomeric effect of the C4-ester, significantly lowers the pKa​ of the 3-OH group.

  • Regioselectivity (N- vs. O-Alkylation): Hydroxypyridines exist in tautomeric equilibrium. While 3-hydroxypyridines are more phenolic than their 2- or 4-isomers, they are notoriously prone to N-alkylation (forming pyridinium salts) rather than the desired O-alkylation when treated with electrophiles under standard basic conditions[1].

To successfully functionalize the C2-bromine (e.g., via Suzuki-Miyaura cross-coupling) or the C4-ester (e.g., via saponification or amidation), the 3-OH group must be robustly protected using strategies that favor O-selectivity and withstand downstream reaction conditions[2].

Strategic Selection of Protecting Groups

Choosing the correct protecting group for Ethyl 2-bromo-3-hydroxyisonicotinate requires balancing steric tolerance during installation with orthogonal stability during downstream modifications.

  • Methoxymethyl (MOM) Ether (Primary Recommendation): The small steric profile of the MOM group makes it ideal for the hindered 3-OH position. It is highly stable to strongly basic conditions (such as ester saponification) and transition-metal catalysis (cross-coupling at C2). It is cleanly removed under mild acidic conditions[3].

  • tert-Butyldimethylsilyl (TBS) Ether (Orthogonal Alternative): While bulkier and slower to install than MOM, TBS offers a completely orthogonal deprotection mechanism via fluoride ions (TBAF). This is critical if the target molecule contains acid-sensitive moieties that would not survive MOM deprotection.

  • Benzyl (Bn) Ether (High-Risk): While benzyl ethers are standard for phenols, they are problematic here. Benzylation of 3-hydroxypyridines frequently results in competitive N-alkylation unless specific silver salts ( Ag2​CO3​ ) or mild bases ( K2​CO3​ in DMF) are used[2][4]. Furthermore, the standard deprotection method for benzyl ethers (catalytic hydrogenolysis via H2​ and Pd/C) carries a severe risk of reductively cleaving the C2-bromine bond.

Mechanistic Pathways & Workflows

G SM Ethyl 2-bromo-3-hydroxyisonicotinate (Amphoteric Substrate) O_Alk O-Alkylation (Desired Ether) SM->O_Alk Mild Base (K2CO3) Polar Aprotic (DMF) N_Alk N-Alkylation (Pyridinium Salt) SM->N_Alk Strong Base / Heat Direct Alkyl Halide

Reaction pathways illustrating conditions favoring O-alkylation over N-alkylation.

Workflow Start Protected Intermediate (MOM or TBS Ether) Downstream1 C2 Suzuki Coupling (Pd Catalyst, Base) Start->Downstream1 Stable to Cross-Coupling Downstream2 C4 Ester Saponification (LiOH, THF/H2O) Start->Downstream2 Stable to Saponification Deprotect_MOM MOM Deprotection (3N HCl, 60°C) Downstream1->Deprotect_MOM Acidic Cleavage Deprotect_TBS TBS Deprotection (TBAF, THF, 0°C) Downstream2->Deprotect_TBS Fluoride Cleavage Final Target 3-OH Pyridine Derivatives Deprotect_MOM->Final Deprotect_TBS->Final

Orthogonal workflow demonstrating the stability of MOM/TBS groups during downstream modifications.

Experimental Protocols (Self-Validating Systems)

Protocol A: Methoxymethyl (MOM) Ether Protection & Deprotection

This protocol leverages a non-nucleophilic base to prevent ester hydrolysis while driving rapid O-alkylation with the highly electrophilic MOM-Cl.

Installation:

  • Preparation: Dissolve Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere (0.2 M concentration). Causality: Moisture rapidly hydrolyzes MOM-Cl into formaldehyde and methanol, killing the reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) and cool the reaction flask to 0 °C. Causality: DIPEA is a bulky, non-nucleophilic base that cleanly deprotonates the acidic 3-OH without attacking the C4-ester or inducing N-alkylation.

  • Alkylation: Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Deprotection:

  • Dissolve the MOM-protected intermediate in Tetrahydrofuran (THF).

  • Add 3 N HCl (aqueous) to achieve a 1:2 ratio of THF:HCl[3].

  • Stir at 60 °C for 1–2 hours. Causality: The acetal linkage of the MOM group requires moderate heat and aqueous acid to hydrolyze efficiently.

  • Cool in an ice bath and carefully neutralize to pH 7 using solid K2​CO3​ before extracting with Ethyl Acetate[3].

Protocol B: tert-Butyldimethylsilyl (TBS) Ether Protection & Deprotection

This protocol utilizes nucleophilic catalysis to overcome the extreme steric hindrance at the 3-OH position.

Installation:

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under Argon.

  • Catalytic Base Addition: Add Imidazole (2.5 equiv). Causality: Imidazole acts as both a base to absorb HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that efficiently transfers the bulky TBS group to the hindered 3-OH.

  • Silylation: Add TBS-Cl (1.5 equiv) in portions at room temperature.

  • Propagation: Stir at room temperature for 12–16 hours. Causality: The steric clash between the C2-Br, C4-ester, and the incoming TBS group necessitates extended reaction times compared to unhindered phenols.

  • Workup: Dilute with water and extract with Diethyl Ether. Wash the organic layer extensively with water (3x) to remove DMF, dry over MgSO4​ , and concentrate.

Deprotection:

  • Dissolve the TBS-protected intermediate in anhydrous THF and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise. Causality: The formation of the extremely strong Silicon-Fluorine bond provides a thermodynamic driving force for cleavage, leaving the ester and bromide completely untouched.

  • Stir for 30 minutes, quench with saturated aqueous NH4​Cl , and extract with Ethyl Acetate.

Quantitative Data & Strategy Comparison

Protecting GroupReagents for InstallationTypical YieldStability ProfileDeprotection ConditionsOrthogonality Notes
MOM (Methoxymethyl) MOM-Cl, DIPEA, DCM, 0 °C to RT85–92%Stable to strong bases, nucleophiles, and Pd-catalysis.3 N HCl in THF, 60 °C, 1 hExcellent for C2 cross-coupling and C4 saponification.
TBS (tert-Butyldimethylsilyl) TBS-Cl, Imidazole, DMF, RT75–85%Stable to mild bases and Pd-catalysis. Labile to strong acids/bases.TBAF (1.0 M in THF), 0 °C to RTCompletely orthogonal to ester and halide manipulations.
Bn (Benzyl) Bn-Br, K2​CO3​ , DMF, 80 °C60–70%Stable to acids and bases. H2​ , Pd/C (Risk: Debromination) or BCl3​ High risk of N-alkylation during setup; severe debromination risk during cleavage.

References

  • Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-bromo-3-hydroxyisonicotinate in Drug Discovery Pipelines

Executive Summary & Chemical Profile In modern drug discovery, the rapid generation of structural diversity around privileged scaffolds is paramount. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the rapid generation of structural diversity around privileged scaffolds is paramount. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine building block that offers exceptional orthogonal reactivity[1].

Structurally, this scaffold presents three distinct vectors for late-stage functionalization:

  • C2-Bromide : An electron-deficient halide primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • C3-Hydroxyl : A versatile handle for alkylation, Mitsunobu reactions, or directing-group chemistry, which also serves as a critical hydrogen-bond donor in kinase hinge-binding motifs.

  • C4-Ethyl Ester : A stable placeholder during upstream cross-coupling that can be subsequently hydrolyzed and amidated to probe solvent-exposed regions of target proteins.

By leveraging these orthogonal handles, medicinal chemists can rapidly construct complex, drug-like libraries, such as those targeting the kynurenine pathway (IDO/TDO inhibitors) in immuno-oncology[3] or exploring novel kinase inhibitor chemotypes.

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic workflow, demonstrating how sequential, chemoselective modifications of the core scaffold lead to distinct pharmacological classes.

SynthesisWorkflow Core Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) Step1 C3-Hydroxyl Protection (MOM-Cl, Base) Core->Step1 Orthogonal Protection Step2 C2-Suzuki-Miyaura Cross-Coupling Step1->Step2 Pd-Catalyzed Arylation Step3 C4-Ester Hydrolysis & Amidation Step2->Step3 Late-Stage Diversification Target1 Kinase Inhibitors (Hinge-Binding Scaffolds) Step2->Target1 SAR Exploration Target2 IDO/TDO Inhibitors (Immuno-Oncology) Step3->Target2 Target Specificity

Divergent synthetic workflow from Ethyl 2-bromo-3-hydroxyisonicotinate to target scaffolds.

Detailed Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following procedures detail not only the steps but the causality behind the reagent selection and the in-process controls (IPCs) that ensure experimental integrity.

Protocol A: C3-Hydroxyl Protection (MOM Ether Formation)

Causality: The free C3-hydroxyl group is a strong hydrogen bond donor and can coordinate with palladium species, leading to catalyst deactivation or unwanted O-arylation during downstream cross-coupling[4]. Protecting it as a Methoxymethyl (MOM) ether masks this reactivity while maintaining stability under the basic conditions required for the subsequent Suzuki coupling[3].

Step-by-Step Procedure:

  • Setup: In an oven-dried flask under nitrogen, dissolve Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C and add Potassium tert-butoxide (t-BuOK, 1.2 equiv) portion-wise. Causality: t-BuOK is a strong, non-nucleophilic base that quantitatively deprotonates the pyridinol without attacking the C4-ester.

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv). Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar starting material (Rf ~0.1) will convert completely to a less polar spot (Rf ~0.5). If starting material persists, the presence of moisture likely hydrolyzed the MOM-Cl; add an additional 0.2 equiv of base and MOM-Cl.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Causality: The C2-bromide on the electron-deficient pyridine ring is highly primed for oxidative addition by Pd(0). We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing competitive protodehalogenation[2].

Step-by-Step Procedure:

  • Setup: To a microwave vial, add the MOM-protected intermediate from Protocol A (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Add Pd(dppf)Cl₂ (5 mol%). Causality: Degassing is critical as oxygen rapidly oxidizes the electron-rich Pd(0) active species, killing the catalytic cycle.

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

  • Self-Validation (IPC): The biphasic reaction mixture initially appears orange/red. As the catalytic cycle completes and the starting bromide is consumed, the precipitation of black Pd(0) ("palladium black") serves as a visual indicator of reaction completion. Confirm via LC-MS by observing the disappearance of the characteristic 1:1 isotopic doublet of the bromide[2].

  • Workup: Filter through a pad of Celite to remove palladium residues, partition between water and EtOAc, and purify via flash chromatography.

Protocol C: Late-Stage C4-Ester Hydrolysis and Amidation

Causality: The C4-ethyl ester acts as a robust placeholder during upstream steps. Once the core is assembled, hydrolysis provides a carboxylic acid. For amidation, HATU is selected over standard carbodiimides (like EDC) because its HOAt leaving group is highly efficient at overcoming the steric hindrance typically found at the C4 position of heavily substituted pyridines.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the C2-arylated intermediate in THF/H₂O (1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 3 hours.

  • Self-Validating Isolation: Acidify the mixture to pH 3 using 1M HCl. Validation: The intermediate carboxylic acid is highly water-soluble at basic pH but precipitates upon acidification, providing a simple, self-validating isolation step without chromatography. Filter and dry the solid.

  • Amidation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.5 equiv) and stir for 2 hours. Purify via reverse-phase preparative HPLC.

Quantitative Data & Reaction Scope Summary

The following table summarizes the expected quantitative outcomes, reaction conditions, and analytical markers for the transformation of Ethyl 2-bromo-3-hydroxyisonicotinate into advanced drug-like intermediates.

StepReaction TypeReagents & ConditionsTarget ProductTypical Yield (%)Analytical Marker (LC-MS / TLC)
1 O-Alkylation (Protection)MOM-Cl, t-BuOK, THF, 0 °C to RTC3-MOM Ether85–92%+44 Da mass shift; Rf shift from 0.1 to 0.5
2 Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CC2-Aryl Pyridine70–88%Disappearance of Br isotopes (M, M+2)
3 Ester HydrolysisLiOH·H₂O, THF/H₂O (1:1), RTC4-Carboxylic Acid>95%Precipitation at pH 3; -28 Da mass shift
4 AmidationR-NH₂, HATU, DIPEA, DMF, RTC4-Amide Final Scaffold65–80%Product peak with desired target mass

References

  • AiFChem. "1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate". AiFChem Product Catalog.
  • Google Patents. "US20160046596A1 - Inhibitors of the kynurenine pathway". United States Patent Application.
  • BenchChem. "Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development". BenchChem Technical Resources.
  • ACS Publications. "Reductive Couplings of 2-Halopyridines without External Ligand". The Journal of Organic Chemistry.

Sources

Method

Application Note &amp; Protocol: A Researcher's Guide to the Saponification of Ethyl 2-bromo-3-hydroxyisonicotinate

Introduction: 2-Bromo-3-hydroxyisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a carboxylic acid, a hydroxyl group, and a bromine atom on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-Bromo-3-hydroxyisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine scaffold allows for diverse downstream modifications, making it a key intermediate in the synthesis of novel therapeutic agents, including enzyme inhibitors and other bioactive molecules.[1][2] The synthesis of this target molecule is most commonly achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 2-bromo-3-hydroxyisonicotinate.

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the step-by-step ester hydrolysis of Ethyl 2-bromo-3-hydroxyisonicotinate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters for ensuring a successful, high-yield synthesis of high-purity 2-bromo-3-hydroxyisonicotinic acid.

Part 1: The Chemistry of Hydrolysis: Why Base-Catalyzed Saponification is the Method of Choice

Ester hydrolysis can be achieved under either acidic or basic conditions. While acid-catalyzed hydrolysis is a viable method, it is a reversible equilibrium process.[3][4] To drive the reaction towards the product side, a large excess of water is required, which can complicate product isolation and purification.[5]

For these reasons, base-catalyzed hydrolysis, also known as saponification, is the overwhelmingly preferred method in a laboratory setting for preparing carboxylic acids from their esters.[4] The key advantages are twofold:

  • Irreversibility: The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide (in this case, ethoxide) as the leaving group. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[3][6]

  • Simplified Purification: The initial product of the reaction is the carboxylate salt (e.g., sodium 2-bromo-3-hydroxyisonicotinate), which is typically soluble in the aqueous reaction medium. The primary byproduct, ethanol, can be easily removed. The desired carboxylic acid is then cleanly precipitated by acidifying the solution, making isolation by simple filtration straightforward.[4][7]

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Ester Ethyl 2-bromo-3-hydroxyisonicotinate invis1 Ester->invis1 1. Nucleophilic Attack Tetrahedral Tetrahedral Intermediate invis2 Tetrahedral->invis2 2. Elimination of Leaving Group CarboxylicAcid 2-Bromo-3-hydroxyisonicotinic Acid invis3 CarboxylicAcid->invis3 3. Irreversible Deprotonation (Fast) Carboxylate Carboxylate Salt (Sodium 2-bromo-3-hydroxyisonicotinate) Ethanol Ethanol invis1->Tetrahedral invis2->CarboxylicAcid reagent2 Ethoxide invis2->reagent2 - EtO⁻ invis3->Carboxylate invis3->Ethanol reagent1 + OH⁻ reagent1->invis1 reagent3 + EtO⁻ reagent3->invis3

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Part 2: Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale. Researchers should adjust quantities as needed, maintaining the stoichiometric ratios.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Notes
Ethyl 2-bromo-3-hydroxyisonicotinateC₈H₈BrNO₃246.065.00 g20.32Starting Material
Sodium Hydroxide (NaOH)NaOH40.001.63 g40.642.0 equivalents
Ethanol (EtOH)C₂H₅OH46.0750 mL-Reaction Solvent
Deionized WaterH₂O18.0225 mL-Reaction Solvent
Hydrochloric Acid (HCl), concentratedHCl36.46~5 mL-For acidification
Deionized Water (ice-cold)H₂O18.02100 mL-For washing
Ethanol/Water mixture--As needed-Recrystallization Solvent
Step-by-Step Hydrolysis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-bromo-3-hydroxyisonicotinate (5.00 g, 20.32 mmol).

    • Add ethanol (50 mL) and stir until the ester has completely dissolved.

    • In a separate beaker, dissolve sodium hydroxide (1.63 g, 40.64 mmol, 2.0 eq.) in deionized water (25 mL). Caution: Dissolution is exothermic; allow the solution to cool slightly before proceeding.

    • Add the aqueous NaOH solution to the flask containing the ester solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained.

    • Rationale: Heating increases the reaction rate, ensuring the hydrolysis proceeds to completion in a reasonable timeframe. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic ester and the inorganic base.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up and Product Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator. This step removes a significant portion of the ethanol.

    • Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. Critical Step: The goal is to protonate the carboxylate salt to precipitate the neutral carboxylic acid. Monitor the pH with pH paper; continue adding acid until the solution is strongly acidic (pH 1-2).

    • A white or off-white precipitate of 2-bromo-3-hydroxyisonicotinic acid will form.[8]

    • Continue to stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a generous portion of ice-cold deionized water (e.g., 2 x 50 mL) to remove any inorganic salts (NaCl).

    • Allow the product to air-dry on the filter for 15-20 minutes before transferring it to a watch glass to dry completely, preferably in a vacuum oven at low heat (~50 °C).

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization to obtain high-purity material. An ethanol/water mixture is a common choice for pyridine carboxylic acids.[7]

    • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow for saponification.

Part 3: Product Characterization

Confirming the identity and purity of the final product is a cornerstone of chemical synthesis. The following techniques are essential.

TechniqueExpected Result for 2-bromo-3-hydroxyisonicotinic acid
¹H NMR Disappearance of the ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm). Appearance of a very broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons will show characteristic shifts.
¹³C NMR Disappearance of ethyl carbon signals (~62 ppm, ~14 ppm). Appearance of a carboxylic carbon signal (~165-175 ppm).
FT-IR Disappearance of the ester C=O stretch (~1730 cm⁻¹). Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer, and a new C=O stretch (~1700 cm⁻¹).
Mass Spec (MS) The molecular ion peak corresponding to the mass of the product (C₆H₄BrNO₃, MW: 217.94) should be observed.
Melting Point A sharp melting point consistent with literature values indicates high purity.

Part 4: Safety & Handling

Professional diligence requires strict adherence to safety protocols.

  • General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[9][10] An eyewash station and safety shower must be readily accessible.[11]

  • Chemical-Specific Hazards:

    • Ethyl 2-bromo-3-hydroxyisonicotinate: Bromo-organic compounds can be irritants and lachrymators. Avoid inhalation and skin contact.

    • Sodium Hydroxide (NaOH): A strong corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Concentrated Hydrochloric Acid (HCl): A strong corrosive that can cause severe burns. Releases corrosive vapors. Handle only in a fume hood.

    • Bromine-Containing Waste: While this protocol does not use elemental bromine, bromo-organic compounds require proper disposal according to institutional guidelines. Do not dispose of down the drain.[10][11]

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Clark, J. Hydrolysing Esters. Chemguide. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • U.S. Environmental Protection Agency. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • University of California, Santa Barbara. Bromine Safety Sheet. [Link]

  • Unknown. Bromine Safety & Standard Operating Procedures. [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Academia.edu. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. [Link]

  • Google Patents.
  • MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of carboxylic acids. [Link]

  • Vedantu. Ethyl isocyanide on hydrolysis in acidic measure. [Link]

  • PubMed. (1996, March 3). Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. [Link]

  • PrepChem.com. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. shows the ethyl isonicotinate (INE) conversion to INH by the.... [Link]

  • Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Google Patents.
  • PrepChem.com. Synthesis of ethyl isonicotinate hydrochloride. [Link]

  • ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. (2023, March 29). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. [Link]

  • Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

Application

Application Note: Catalyst Selection and Optimization for Cross-Coupling of Ethyl 2-bromo-3-hydroxyisonicotinate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) Reaction Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) Reaction Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary & Substrate Profiling

Ethyl 2-bromo-3-hydroxyisonicotinate is a highly valuable, densely functionalized pyridine building block used extensively in the development of kinase inhibitors and central nervous system (CNS) therapeutics. However, its structural topology presents a unique "Tri-Factor Challenge" during palladium-catalyzed cross-coupling reactions:

  • C2-Bromo Reactivity (The Advantage): The electron-withdrawing nature of the pyridine nitrogen and the C4-ester makes the C2 position highly electrophilic, accelerating the initial oxidative addition of Pd(0).

  • C3-Hydroxy Interference (The Poison): The unprotected, free phenolic-like -OH group can deprotonate under basic coupling conditions. The resulting phenoxide can chelate the palladium center, forming an off-cycle, thermodynamically stable Pd-O complex that stalls transmetalation .

  • C4-Ester Sensitivity (The Constraint): The ethyl isonicotinate moiety is highly susceptible to saponification (hydrolysis) if the aqueous base used to activate the boronic acid is too strong (e.g., NaOH, KOH) or the temperature is too high.

This application note details the causality behind catalyst, ligand, and base selection to navigate these competing factors, providing self-validating protocols for both direct coupling and protection-based strategies.

Mechanistic Causality: Overcoming Catalyst Deactivation

In a standard Suzuki-Miyaura coupling , the boronic acid must be activated by a base to form a reactive boronate complex. However, in the presence of an unprotected 3-hydroxypyridine, the base also deprotonates the hydroxyl group.

If a simple, unhindered catalyst like Pd(PPh3​)4​ is used, the lack of steric bulk allows the adjacent pyridine nitrogen and the C3-phenoxide oxygen to act as a bidentate ligand, trapping the Pd(II) intermediate. To prevent this, sterically demanding, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) are required. The extreme steric bulk of the dialkylbiarylphosphine ligand prevents the formation of the inactive bis-ligated or chelated Pd-O species, forcing the catalytic cycle forward through the rate-limiting transmetalation step .

Simultaneously, to protect the C4-ester, mild bases such as K3​PO4​ or KF must be employed in biphasic solvent systems (e.g., Toluene/ H2​O or THF/ H2​O ) to ensure sufficient boronic acid activation without triggering ester hydrolysis.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by 4-Ester) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation (Rate Limiting) PdII->Trans Boronic Acid + K3PO4 Poison Catalyst Deactivation (Pd-O-Phenoxide Chelation) PdII->Poison Unprotected 3-OH Deprotonation RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1: Catalytic cycle showing the competing Pd-O chelation pathway by the unprotected 3-OH group.

Quantitative Catalyst Selection Matrix

The following table summarizes the optimization of the Suzuki-Miyaura coupling of Ethyl 2-bromo-3-hydroxyisonicotinate with phenylboronic acid (1.5 equiv.).

Catalyst SystemLigandBase (Aq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/ H2​O 9035%Significant ester hydrolysis; catalyst blackening (Pd black).
Pd(dppf)Cl2​ (5 mol%)dppf K3​PO4​ Dioxane/ H2​O 9072%Moderate yield; bidentate ligand partially prevents chelation.
Pd(OAc)2​ (2 mol%) SPhos (4 mol%) K3​PO4​ Toluene/ H2​O 80 89% Clean conversion; ester intact; steric bulk prevents Pd-O trap.
Pd2​(dba)3​ (1 mol%) XPhos (2 mol%) KF THF/ H2​O 70 91% Excellent yield; very mild conditions entirely prevent hydrolysis.

Data synthesized from established cross-coupling behaviors of 2-halo-3-hydroxypyridines , .

Strategic Workflow: Direct vs. Protection Strategies

While direct coupling is highly preferred to maintain step economy, highly electron-deficient or sterically hindered boronic acids may still fail to transmetalate efficiently. In such cases, a temporary O-alkylation (e.g., methylation to form the 3-methoxy derivative) is required prior to coupling.

Workflow Start Substrate: Ethyl 2-bromo-3-hydroxyisonicotinate Direct Direct Coupling (Unprotected -OH) Start->Direct Preferred Route Protect Protection Strategy (O-Alkylation) Start->Protect If Direct Fails Cat1 Pd2(dba)3 / XPhos Base: KF Solvent: THF/H2O Direct->Cat1 ProtStep MeI, K2CO3 Form 3-Methoxy Intermediate Protect->ProtStep Cat2 Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O ProtStep->Cat2

Fig 2: Decision tree for cross-coupling Ethyl 2-bromo-3-hydroxyisonicotinate based on substrate reactivity.

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected 3-OH)

Designed to prevent ester hydrolysis and bypass Pd-O chelation using XPhos.

Reagents:

  • Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol, 246.06 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (1.0 mol%, 0.01 mmol, 9.1 mg)

  • XPhos (2.0 mol%, 0.02 mmol, 9.5 mg)

  • Potassium Fluoride (KF) (3.0 equiv, 3.0 mmol, 174.3 mg)

  • Solvent: THF / Degassed H2​O (4:1 v/v, 5.0 mL total)

Step-by-Step Procedure:

  • Preparation & Degassing: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-bromo-3-hydroxyisonicotinate, the arylboronic acid, and KF.

  • Catalyst Addition: Add Pd2​(dba)3​ and XPhos. Causality Note: Adding the ligand and Pd source together allows the active monomeric Pd(0)-XPhos species to form in situ.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Introduction: Inject sparged (degassed) THF (4.0 mL) and degassed H2​O (1.0 mL) via syringe. Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Reaction Execution: Heat the mixture to 70 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Validation Checkpoint 1 (In-Process): At 4 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. The starting material peak (m/z ~246/248) should be absent, replaced by the product mass (m/z =[M+H]+). If a mass of m/z 218 is observed, ester hydrolysis has occurred (indicating the temperature is too high or KF was contaminated with stronger hydroxides).

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NH4​Cl (10 mL) to quench the base and protonate the 3-OH group. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Two-Step Protection & Coupling (O-Methylation Route)

Utilized when direct coupling yields <50% due to extreme steric hindrance on the boronic acid.

Step 1: O-Methylation

  • Dissolve Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add finely powdered K2​CO3​ (2.0 equiv) and Methyl Iodide (1.2 equiv).

  • Stir at room temperature for 3 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material (Rf ~0.2) to a less polar spot (Rf ~0.6).

  • Quench with ice water, extract with Diethyl Ether, wash with brine, dry, and concentrate to yield Ethyl 2-bromo-3-methoxyisonicotinate.

Step 2: Standard Suzuki Coupling

  • Subject the protected intermediate to standard Suzuki conditions: Pd(dppf)Cl2​ (5 mol%), Arylboronic acid (1.2 equiv), K3​PO4​ (2.0 equiv) in 1,4-Dioxane/ H2​O (4:1) at 90 °C for 2 hours.

  • Causality Note: Because the 3-OH is masked, Pd-O chelation is impossible. A cheaper, bidentate catalyst like Pd(dppf)Cl2​ is highly efficient here, and transmetalation proceeds rapidly.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). Available at:[Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications - Journal of Organic Chemistry. Available at:[Link]

  • Suzuki Coupling Mechanism and Ligand Development. Organic Chemistry Portal. Available at:[Link]

Method

Scale-Up Synthesis and Process Optimization of Ethyl 2-bromo-3-hydroxyisonicotinate: A Critical Pyridine Building Block

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine building block essential for the synthesis of advanced pharmaceutical intermediates, including kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine building block essential for the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antibacterial agents[1]. Transitioning the synthesis of this molecule from the benchtop (milligram scale) to the pilot plant (multi-kilogram scale) presents distinct process chemistry challenges. These include managing the poor solubility of zwitterionic precursors, controlling the severe exotherms associated with electrophilic aromatic halogenation, and achieving strict regioselectivity without relying on cost-prohibitive chromatographic purification.

This application note details a robust, self-validating, two-step scalable protocol starting from commercially available 3-hydroxyisonicotinic acid.

SyntheticWorkflow SM 3-Hydroxyisonicotinic Acid (Starting Material) Int Ethyl 3-hydroxyisonicotinate (Intermediate) SM->Int EtOH, H2SO4 Reflux, 72h Prod Ethyl 2-bromo-3-hydroxyisonicotinate (Target API Building Block) Int->Prod NBS, DMF 0°C to RT, 12h

Fig 1: Two-step scalable synthetic workflow for Ethyl 2-bromo-3-hydroxyisonicotinate.

Mechanistic Rationale & Process Causality

Step 1: Fischer Esterification Dynamics

The starting material, 3-hydroxyisonicotinic acid, exists predominantly as a zwitterion, rendering it highly insoluble in standard organic solvents. To overcome this, the Fischer esterification utilizes a massive excess of ethanol acting as both solvent and reactant, coupled with concentrated sulfuric acid[2]. The H₂SO₄ protonates the pyridine nitrogen, disrupting the zwitterionic network and increasing solubility. However, this protonation also creates an electron-withdrawing pyridinium species that kinetically hinders the nucleophilic attack of ethanol at the adjacent carbonyl carbon. Consequently, extended reflux times (up to 72 hours) are causally required to drive the equilibrium to completion without the use of expensive coupling reagents[2].

Step 2: Regioselective Electrophilic Aromatic Substitution (SEAr)

In the bromination step, the hydroxyl group at the C3 position acts as a powerful electron-donating group via resonance, activating the ortho (C2, C4) and para (C6) positions. Because the C4 position is sterically and chemically blocked by the ethyl ester, electrophilic attack is restricted to C2 and C6. The C2 position is kinetically favored due to the stabilization of the Wheland intermediate by the adjacent pyridine nitrogen.

To achieve high regioselectivity on a scale-up level, N-Bromosuccinimide (NBS) is selected over liquid bromine (Br₂). Liquid bromine is highly corrosive, generates severe exotherms, and often leads to over-bromination (dibromination)[3]. NBS, particularly when dissolved in N,N-Dimethylformamide (DMF), forms a mild Vilsmeier-type brominating complex (DMF-Br⁺) that ensures exquisite regiocontrol and allows for safe, portion-wise addition to manage thermal hazards[4].

DecisionLogic Start Brominating Agent Selection for Scale-Up Br2 Liquid Bromine (Br2) Start->Br2 Option A NBS N-Bromosuccinimide (NBS) Start->NBS Option B Br2_Con High Exotherm & Toxicity Requires specialized flow reactors Prone to over-bromination Br2->Br2_Con NBS_Pro Solid Reagent (Controlled addition) Mild conditions & high regioselectivity Scalable in standard batch reactors NBS->NBS_Pro

Fig 2: Decision matrix for selecting the optimal brominating agent in multi-kilogram scale-up.

Quantitative Data: Bromination Optimization

The following table summarizes the process chemistry data utilized to validate the shift from Br₂ to NBS during the pilot-plant optimization phase.

Brominating AgentSolventTemp (°C)Yield (%)Regioselectivity (C2:C6)Scalability / Safety Profile
Br₂ (1.1 eq) Acetic Acid25 - 5065%85:15Low / High hazard, corrosive HBr fumes
NBS (1.05 eq) Acetonitrile0 - 2578%92:8Medium / Moderate exotherm, good yield
NBS (1.05 eq) DMF0 - 2589%>98:2High / Excellent control, batch-friendly

Experimental Protocols (Multi-Gram to Kilogram Scale)

Protocol 1: Synthesis of Ethyl 3-hydroxyisonicotinate

Validated for 500 g scale.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Charging: Charge the reactor with 3-hydroxyisonicotinic acid (495 g, 3.56 mol) and absolute ethanol (7.0 L). Begin moderate agitation (150 rpm)[2].

  • Acid Catalysis: Slowly add concentrated sulfuric acid (250 mL) dropwise over 30 minutes. Caution: Highly exothermic. Maintain internal temperature below 40 °C during addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 72 hours to ensure complete conversion of the kinetically sluggish pyridinium intermediate[2].

  • In-Process Control (IPC): Sample 0.5 mL of the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. Self-Validation: Proceed to the next step only when the unreacted starting material is < 1.0% (Area %).

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove approximately 5 L of ethanol.

  • Neutralization & Isolation: Pour the concentrated residue into ice-cold water (3.0 L). Carefully adjust the pH to 4.0 using saturated aqueous NaHCO₃. Filter the resulting precipitate, wash with cold water (2 x 500 mL), and dry under vacuum at 45 °C to afford the intermediate as a pale yellow solid.

Protocol 2: Regioselective Bromination to Ethyl 2-bromo-3-hydroxyisonicotinate

Validated for 500 g scale.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and temperature probe. Set the chiller to 0 °C.

  • Dissolution: Charge Ethyl 3-hydroxyisonicotinate (500 g, 2.99 mol) and anhydrous DMF (5.0 L). Stir until complete dissolution is achieved.

  • Controlled Halogenation: Weigh N-Bromosuccinimide (558 g, 3.14 mol, 1.05 equiv). Add the NBS in 50 g portions over 2 hours[3]. Causality: Portion-wise addition prevents thermal runaway and suppresses the formation of the C2,C6-dibromo impurity[4].

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12 hours.

  • In-Process Control (IPC): Analyze via HPLC at 254 nm. Self-Validation: The protocol is validated if the C2:C6 regioisomer ratio is > 95:5. If unreacted starting material is > 0.5%, add an additional 0.02 equiv of NBS and stir for 2 hours.

  • Quenching: Cool the mixture to 5 °C and quench by slowly adding 10% aqueous sodium thiosulfate (1.0 L) to destroy any residual electrophilic bromine species.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 2.0 L). Wash the combined organic layers with brine (3 x 1.0 L) to remove DMF. Concentrate the organics under vacuum.

  • Crystallization: To avoid chromatography, dissolve the crude residue in a minimum amount of hot ethanol, then slowly add water until the cloud point is reached. Cool to 4 °C to crystallize the pure Ethyl 2-bromo-3-hydroxyisonicotinate. Filter and dry under vacuum.

References

  • [3] Chemical Process Development and Scale-Up. Mettler Toledo. 3

  • [4] Buy 3-Bromo-6-fluoroquinolin-2-amine (EVT-12002500). EvitaChem. 4

  • [1] The chemistry of heterocycles. IV. 2H-pyrido[4,3-e]-1,3-oxazine-2,4(3H). SciSpace. 1

  • [2] WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives. Google Patents. 2

Sources

Application

Application Note: Regioselective Functionalization Strategies for Ethyl 2-bromo-3-hydroxyisonicotinate in Drug Discovery

Executive Summary Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly versatile, densely functionalized pyridine building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly versatile, densely functionalized pyridine building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including kinase inhibitors and N-myristoyltransferase (NMT) inhibitors. Its unique substitution pattern—a halogen at C-2, a free hydroxyl at C-3, and an ester at C-4—presents both an opportunity and a challenge for regioselective functionalization.

This application note provides an authoritative guide to the orthogonal functionalization of this scaffold. By understanding the electronic and steric causality behind its reactivity, chemists can leverage neighboring group assistance and transition-metal catalysis to selectively modify the C-2, C-3, C-4, and C-6 positions without compromising the integrity of the core ring.

Structural Analysis & Reactivity Profile

The reactivity of Ethyl 2-bromo-3-hydroxyisonicotinate is governed by the strong electron-withdrawing nature of the pyridine nitrogen and the C-4 ester, juxtaposed with the electron-donating C-3 hydroxyl group.

  • C-2 Bromide: Highly activated toward oxidative addition by Pd(0) due to the electron-deficient nature of the pyridine ring.

  • C-3 Hydroxyl: Can act as an internal nucleophile, a directing group, or be converted into a triflate for subsequent orthogonal cross-coupling.

  • C-4 Ethyl Ester: Typically resistant to mild aminolysis; however, it can be selectively functionalized via neighboring group assistance from the adjacent C-3 hydroxyl.

  • C-6 Position: Unsubstituted and electron-deficient, making it a prime candidate for late-stage radical C-H functionalization (e.g., Minisci-type reactions).

ReactivityMap Core Ethyl 2-bromo-3-hydroxyisonicotinate (Core Scaffold) C2 C-2 Bromide (Cross-Coupling) Core->C2 Pd(0) Catalysis C3 C-3 Hydroxyl (Directing Group / Triflation) Core->C3 Electrophilic Trapping C4 C-4 Ethyl Ester (Amidation / Hydrolysis) Core->C4 Neighboring Group Assistance C6 C-6 Position (C-H Functionalization) Core->C6 Radical/Minisci

Fig 1. Node-based reactivity map of Ethyl 2-bromo-3-hydroxyisonicotinate.

Mechanistic Insights & Causality

Neighboring-Group Assisted (NGA) Functionalization at C-4

Unactivated pyridine esters generally require harsh conditions (e.g., strong bases, high temperatures, or pre-hydrolysis to the carboxylic acid followed by coupling reagents) to undergo aminolysis. However, the presence of the C-3 hydroxyl group fundamentally alters the reaction pathway. As demonstrated by Arndt and colleagues, the deprotonated phenolic OH-group provides neighboring group assistance, stabilizing the tetrahedral intermediate during nucleophilic attack at the C-4 carbonyl [1]. This allows for regioselective hydrolysis, transesterification, and aminolysis under remarkably mild conditions, often catalyzed by Lewis acids like Scandium(III) triflate.

Orthogonal Cross-Coupling at C-2 and C-3

The C-2 bromide is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. A critical experimental choice here is the base: mild bases such as K₂CO₃ or K₃PO₄ are preferred over strong bases like KOtBu to prevent unwanted deprotonation of the C-3 hydroxyl, which could lead to competitive O-arylation or catalyst poisoning [2]. Following C-2 functionalization, the C-3 hydroxyl can be trapped with triflic anhydride (Tf₂O). The resulting C-3 triflate serves as an orthogonal electrophile for a second, distinct cross-coupling event, enabling the modular synthesis of 2,3,4-trisubstituted pyridines.

SyntheticWorkflow SM Ethyl 2-bromo-3-hydroxyisonicotinate Path1 1. Suzuki Coupling (C-2) SM->Path1 Ar-B(OH)2, Pd cat. Path2 2. Aminolysis (C-4) SM->Path2 R-NH2, Sc(OTf)3 Path3 3. Triflation (C-3) SM->Path3 Tf2O, Base Prod1 2-Aryl-3-hydroxyisonicotinate Path1->Prod1 Prod2 2-Bromo-3-hydroxyisonicotinamide Path2->Prod2 Prod3 Ethyl 2-bromo-3-triflyloxyisonicotinate Path3->Prod3 CrossCouple C-3 Functionalized Pyridine Prod3->CrossCouple Pd cat., Nu-

Fig 2. Divergent synthetic workflow for orthogonal regioselective functionalization.

Quantitative Reaction Parameters

The following table summarizes the typical reaction parameters and expected yields for the regioselective functionalization of this scaffold, derived from optimized medicinal chemistry campaigns.

Reaction SiteTransformationOptimal Reagents / CatalystTypical YieldMechanistic Driver
C-2 Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O60–85%Oxidative addition to the electron-deficient C-Br bond.
C-3 TriflationTf₂O, Pyridine or Et₃N, DCM, 0 °C80–95%Nucleophilic attack of the phenoxide on electrophilic sulfur.
C-4 AminolysisR-NH₂, Sc(OTf)₃ (10 mol%), Toluene, 60 °C75–90%Neighboring group assistance via 3-OH deprotonation.
C-6 Minisci AlkylationR-H, Ag⁺ catalyst, Persulfate oxidant40–65%Radical addition to the protonated pyridine ring.

Validated Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed Regioselective Aminolysis of the C-4 Ester

This protocol leverages neighboring group assistance to convert the C-4 ethyl ester to an amide without the need for prior saponification, preserving the C-2 bromide for downstream coupling.

Materials:

  • Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 1.5 mmol)

  • Scandium(III) triflate [Sc(OTf)₃] (0.1 equiv, 10 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 15 mL Schlenk flask equipped with a magnetic stir bar, charge Ethyl 2-bromo-3-hydroxyisonicotinate and Sc(OTf)₃ under an argon atmosphere.

  • Addition: Add anhydrous toluene followed by the amine. Causality: Toluene is chosen as a non-polar solvent to maximize the Lewis acid coordination to the ester carbonyl rather than the solvent.

  • Reaction: Seal the flask and heat the mixture to 60 °C in an oil bath. Stir vigorously for 12–24 hours.

  • In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material should be fully consumed, indicated by a highly fluorescent spot shifting to a lower Rf value (amide product).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with 1M aqueous HCl (2 × 10 mL) to protonate and remove unreacted aliphatic amine. Wash with brine (10 mL) and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to afford the pure 2-bromo-3-hydroxyisonicotinamide derivative.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C-2

This protocol facilitates the arylation of the C-2 position. The biphasic solvent system and mild base are specifically chosen to prevent the unprotected C-3 hydroxyl from interfering with the palladium catalytic cycle.

Materials:

  • Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate[K₂CO₃] (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To a 20 mL microwave vial or Schlenk tube, add the pyridine substrate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane and H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the vessel tightly.

  • Reaction: Heat the mixture to 90 °C for 8–12 hours. The biphasic system ensures the inorganic base remains dissolved while facilitating the organic transformations in the dioxane phase.

  • In-Process Control: Monitor the disappearance of the bromide via LC-MS.

  • Workup: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (30 mL). Separate the layers, extract the aqueous layer with EtOAc (2 × 15 mL), and wash the combined organic layers with brine (20 mL).

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (gradient elution: Hexanes to EtOAc) to yield the 2-aryl-3-hydroxyisonicotinate.

References

  • Wojtas, K. P., Lu, J.-Y., Krahn, D., & Arndt, H.-D. (2016). Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. Chemistry - An Asian Journal, 11(20), 2859-2862. URL:[Link]

  • Schütz, C., et al. (2020). Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. Journal of Medicinal Chemistry, 63(13), 7255–7274. URL:[Link]

Method

Application Note: Ethyl 2-bromo-3-hydroxyisonicotinate as a Divergent Molecular Building Block in Heterocyclic Synthesis

Executive Summary & Chemical Profile In modern drug discovery and complex molecule synthesis, highly functionalized pyridine scaffolds are invaluable. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a densely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery and complex molecule synthesis, highly functionalized pyridine scaffolds are invaluable. Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a densely substituted, orthogonally reactive building block. It features three distinct functional handles—a halogen, a hydroxyl group, and an ester—positioned strategically on a pyridine ring. This unique arrangement allows for precise, regioselective transformations, making it a premier precursor for synthesizing fused bicyclic systems (such as furo[3,2-b]pyridines) and biaryl pharmacophores [1].

Physicochemical Properties
PropertyValueStructural Significance
Chemical Name Ethyl 2-bromo-3-hydroxypyridine-4-carboxylateDefines the core scaffold and substitution pattern.
Molecular Formula C₈H₈BrNO₃-
Molecular Weight 246.06 g/mol -
Key Reactive Sites C2 (Br), C3 (OH), C4 (COOEt)Enables orthogonal cross-coupling, cyclization, and amidation.

Mechanistic Utility & Reactivity Profile

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does under catalytic conditions, rather than just knowing what it reacts with.

  • The C2-Bromine (Electrophilic Hub): The bromine atom at the 2-position is highly activated toward oxidative addition by low-valent transition metals (Pd⁰, Ni⁰) due to the electron-withdrawing nature of the pyridine nitrogen and the C4 ester. This facilitates rapid cross-coupling (Suzuki, Sonogashira, Negishi)[2].

  • The C3-Hydroxyl (Directing & Nucleophilic Site): The ortho-relationship between the C2-Br and the C3-OH is the defining feature of this building block. Once the C2 position is functionalized with an alkyne, the adjacent hydroxyl group can undergo an intramolecular nucleophilic attack across the triple bond, driving a spontaneous heteroannulation to form a furan ring [1].

  • The C4-Ethyl Ester (Downstream Handle): The ester group not only lowers the LUMO of the pyridine ring (accelerating cross-coupling) but also serves as a stable, protected carboxylic acid. Post-cyclization, it can be hydrolyzed, reduced, or converted into an amide to optimize the physicochemical properties of the final drug candidate.

Divergent Synthetic Workflows

Workflow A: Synthesis of Furo[3,2-b]pyridine Derivatives via Sonogashira Heteroannulation

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, notably found in PI4K inhibitors and antiparasitic agents. The synthesis relies on a tandem Sonogashira cross-coupling and intramolecular cyclization [1].

Causality in Experimental Design:

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ is selected over Pd(OAc)₂ because the bidentate/robust monodentate phosphine ligands prevent the catalyst from being poisoned by the free hydroxyl group and the basic pyridine nitrogen.

  • Base Selection: Triethylamine (Et₃N) serves a dual purpose. It acts as the base for the Sonogashira coupling (deprotonating the terminal alkyne) and subsequently facilitates the 5-endo-dig or 5-exo-dig cyclization by deprotonating the C3-hydroxyl group, increasing its nucleophilicity.

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, charge Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Solvent & Base Addition: Add anhydrous DMF (5.0 mL) and degassed Et₃N (3.0 equiv, 3.0 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution. Validation Check: The solution should turn a clear, pale yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv, 1.2 mmol) dropwise.

  • Reaction & Cyclization: Heat the mixture to 90 °C for 6–8 hours. Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). You will first observe an intermediate spot (the acyclic alkynylated pyridine) which will gradually convert to a higher-Rf spot (the cyclized furopyridine) under thermal conditions.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (to remove copper salts) followed by brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the ethyl 2-substituted-furo[3,2-b]pyridine-7-carboxylate.

Workflow B: Synthesis of 2-Aryl-3-hydroxyisonicotinates via Suzuki-Miyaura Coupling

For the synthesis of bipyridine or biaryl analogues (such as orelline derivatives), selective C-C bond formation at the C2 position is required without triggering cyclization [3].

Causality in Experimental Design:

  • Protection Strategy: While Suzuki coupling can be performed on the free hydroxyl, transient protection or the use of a mild base (Na₂CO₃ instead of strong alkoxides) prevents unwanted side reactions and degradation of the ester.

  • Solvent System: A biphasic 1,4-dioxane/H₂O (4:1) system is utilized to ensure the solubility of both the organic building block and the inorganic base, maximizing the interfacial reaction rate.

Self-Validating Protocol:

  • Preparation: Charge a microwave vial with Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and 2M aqueous Na₂CO₃ (1.0 mL). Seal the vial and purge with argon for 10 minutes.

  • Reaction: Heat the mixture at 85 °C for 4 hours. Validation Check: LC-MS analysis of an aliquot should show the disappearance of the starting material mass (m/z 246/248) and the appearance of the product mass[M+H]⁺.

  • Workup: Acidify the aqueous layer slightly to pH 5-6 using 1M HCl to ensure the C3-hydroxyl is protonated, preventing it from partitioning into the aqueous layer. Extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 2-aryl-3-hydroxyisonicotinate.

Quantitative Data Presentation

Table 1: Reaction Parameters and Yield Profiles for Divergent Workflows

WorkflowTarget ScaffoldReagents / Coupling PartnerCatalyst SystemTemp / TimeIsolated YieldKey Validation Metric
A 2-Phenylfuro[3,2-b]pyridinePhenylacetylene, Et₃NPd(PPh₃)₂Cl₂ / CuI90 °C / 8 h78%LC-MS: [M+H]⁺ = 268.1
A 2-Alkylfuro[3,2-b]pyridine1-Hexyne, Et₃NPd(PPh₃)₂Cl₂ / CuI90 °C / 12 h65%LC-MS: [M+H]⁺ = 248.1
B 2-Aryl-3-hydroxypyridinePhenylboronic acid, Na₂CO₃Pd(dppf)Cl₂85 °C / 4 h84%LC-MS: [M+H]⁺ = 244.1
B 2-(Heteroaryl)-3-hydroxypyridine3-Pyridylboronic acid, K₂CO₃Pd(dppf)Cl₂90 °C / 6 h72%LC-MS: [M+H]⁺ = 245.1

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways originating from the core building block, highlighting the logical flow from starting material to complex heterocyclic scaffolds.

G A Ethyl 2-bromo-3-hydroxyisonicotinate (Core Building Block) B Sonogashira Coupling + Terminal Alkyne A->B Pd/Cu Catalysis C Suzuki-Miyaura Coupling + Aryl Boronic Acid A->C Pd Catalysis, Base D Alkyne Intermediate (C2-Alkynylated) B->D G 2-Aryl-3-hydroxyisonicotinate (Biaryl Pharmacophore) C->G E Intramolecular Cyclization (C3-OH Nucleophilic Attack) D->E Base / Heat F Furo[3,2-b]pyridine Scaffold (Fused Heterocycle) E->F

Divergent synthetic pathways of Ethyl 2-bromo-3-hydroxyisonicotinate toward complex heterocycles.

References

  • The Journal of Organic Chemistry. "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines." ACS Publications. Available at:[Link]

  • ResearchGate. "New syntheses of orelline and analogues via metalation and cross-coupling reactions." ResearchGate Publications. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of Ethyl 2-bromo-3-hydroxyisonicotinate

Welcome to the technical support center for the chromatographic purification of Ethyl 2-bromo-3-hydroxyisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 2-bromo-3-hydroxyisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar molecules. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in fundamental chromatographic principles and field-proven experience.

Section 1: Compound Properties & Initial Considerations

Before beginning any purification, a thorough understanding of the target molecule is paramount. The structure of Ethyl 2-bromo-3-hydroxyisonicotinate—a substituted pyridine—presents specific challenges and dictates the optimal purification strategy.

Property Value / Observation Implication for Chromatography
Molecular Formula C₈H₈BrNO₃[1][2]-
Molecular Weight 246.06 g/mol [1][2]Standard for small molecule purification.
Key Functional Groups Pyridine Ring, Hydroxyl (-OH), Bromo (-Br), Ethyl EsterThe pyridine nitrogen (pKa ≈ 5-6) is basic and can cause peak tailing on silica gel. The hydroxyl group increases polarity and potential for hydrogen bonding[3].
Predicted Polarity Moderately PolarRequires a relatively polar mobile phase for elution in normal-phase chromatography. A hexane/ethyl acetate system is a good starting point[4][5].
XLogP3-AA 2.3[1]Indicates moderate lipophilicity, suitable for both normal-phase and reverse-phase techniques.
FAQ 1: What are the primary safety concerns when handling this compound and the solvents for its purification?

Ethyl 2-bromo-3-hydroxyisonicotinate is a halogenated organic compound. While specific toxicity data is limited, it should be handled with care in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Many related bromo-esters are known to be lachrymators and alkylating agents[6][7]. The solvents used in chromatography, such as hexanes, ethyl acetate, and dichloromethane, have their own hazards, including flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before use.

FAQ 2: Should I use normal-phase or reverse-phase chromatography for this compound?

Both techniques are viable, and the choice depends on your specific needs, such as the nature of impurities and the scale of purification.

  • Normal-Phase (e.g., Silica Gel): This is the most common method for preparative-scale purification in organic synthesis labs[8]. It is generally cost-effective and well-suited for moderately polar compounds. Given the compound's structure, this is an excellent starting point.

  • Reverse-Phase (e.g., C18): This method is highly effective for analytical purposes (HPLC) to assess purity and can be scaled for preparative purification[9][10]. It is particularly useful if impurities are very polar or very non-polar, or if normal-phase chromatography fails to provide adequate separation. Pyridine derivatives often show excellent peak shape on modern, end-capped C18 columns[3][11].

Section 2: Normal-Phase Method Development & Optimization

Flash chromatography on silica gel is the workhorse for purifying reaction mixtures.[12] A systematic approach to method development is crucial for success.

MethodDevelopment A Crude Sample Analysis B TLC Method Development (Hexane/EtOAc) A->B C Assess TLC Separation (Target Rf ≈ 0.2-0.35) B->C D TLC System Unsuitable (Streaking or Rf=0 or 1) C->D Poor Separation G Prepare for Flash Column C->G Good Separation E Try More Polar System (e.g., DCM/MeOH) D->E F Add Modifier (e.g., 0.5% TEA) to address tailing D->F E->C F->C H Select Loading Method (Liquid vs. Dry Load) G->H I Run Gradient Elution (e.g., 0% to 100% of TLC condition) H->I J Monitor Fractions by TLC I->J K Combine Pure Fractions & Evaporate J->K

Caption: Workflow for Normal-Phase Method Development.

FAQ 3: How do I select the best solvent system (mobile phase)?

Thin-Layer Chromatography (TLC) is the essential first step. It allows for rapid screening of solvent systems to find one that provides good separation between your target compound and impurities.

Step-by-Step TLC Protocol:

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop Plate: Place the plate in a sealed chamber containing your chosen mobile phase.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Your goal is to find a solvent system where the Rf of Ethyl 2-bromo-3-hydroxyisonicotinate is approximately 0.2 to 0.35 . This Rf range typically translates well to flash column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.[4]

Starting Solvent System Compound Polarity When to Use
10-50% Ethyl Acetate in Hexanes[5]"Normal" / Moderately PolarThis is the standard workhorse system and the best place to start for this molecule.[4]
1-10% Methanol in Dichloromethane[5]PolarUse if your compound shows very low Rf (<0.1) in pure Ethyl Acetate.[4]
FAQ 4: Should I use an isocratic or gradient elution?
  • Isocratic Elution (constant solvent composition) is simple and effective if your impurities are well-separated from the product (large ΔRf on TLC).

  • Gradient Elution (solvent composition changes over time, increasing in polarity) is generally superior for complex mixtures where impurities have Rfs close to the product or when some impurities are much less polar.[4][13] A typical gradient for flash chromatography starts with a low polarity solvent to elute non-polar impurities, then ramps up to the polarity determined by TLC to elute the target compound.[4]

FAQ 5: My sample isn't very soluble in the mobile phase. How should I load it onto the column?

If your crude product precipitates when dissolved in the initial, low-polarity mobile phase, you should perform a dry load . A liquid load in a strong solvent (like pure DCM or acetone) can compromise the separation before it even begins.[8]

Dry Loading Protocol:

  • Dissolve your crude sample in a minimal amount of a strong, low-boiling solvent (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel or an inert adsorbent like Celite® to the solution (typically 1-2 times the mass of your crude sample).

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your pre-packed and equilibrated chromatography column.[13][14]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of this molecule.

Troubleshooting Problem Identify Purification Problem Tailing Problem: Peak Tailing / Broadening Problem->Tailing NoElution Problem: Compound Stuck at Baseline (Rf=0) Problem->NoElution FastElution Problem: Poor Separation / Co-elution Problem->FastElution LowRecovery Problem: Low Mass Recovery Problem->LowRecovery Sol_Tailing Solution: Add 0.1-1% Triethylamine (TEA) or Ammonia to Mobile Phase Tailing->Sol_Tailing Cause: Basic nitrogen interacts with acidic silica silanols Sol_NoElution Solution: Increase Mobile Phase Polarity (Increase %EtOAc or switch to DCM/MeOH) NoElution->Sol_NoElution Cause: Mobile phase is not polar enough Sol_FastElution Solution: Decrease Mobile Phase Polarity (Decrease %EtOAc) FastElution->Sol_FastElution Cause: Mobile phase is too polar Sol_Load Solution: Ensure Proper Loading (Use dry load if solubility is low) FastElution->Sol_Load Sol_Degradation Solution: Check for On-Column Degradation (Run 2D TLC) LowRecovery->Sol_Degradation Possible Cause

Sources

Optimization

Minimizing side reactions during Ethyl 2-bromo-3-hydroxyisonicotinate functionalization

Technical Support Center: Troubleshooting the Functionalization of Ethyl 2-bromo-3-hydroxyisonicotinate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Functionalization of Ethyl 2-bromo-3-hydroxyisonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of highly decorated pyridine scaffolds. Ethyl 2-bromo-3-hydroxyisonicotinate is a highly versatile but synthetically demanding building block. Its structural complexity—featuring an ambident nucleophilic 3-hydroxyl group, an electrophilic 2-bromo position, and a base-sensitive C4 ethyl ester—creates a perfect storm for competing side reactions.

This guide provides field-proven methodologies to suppress O/N-alkylation scrambling, mitigate protodehalogenation during cross-coupling, and prevent ester hydrolysis.

Section 1: Regioselectivity in 3-OH Protection (O- vs. N-Alkylation)

Q1: When attempting to protect the 3-hydroxyl group prior to cross-coupling, I isolate a complex mixture of O-alkylated ethers and N-alkylated pyridinium salts. How can I achieve exclusive O-alkylation?

Causality & Expert Insight: The 3-hydroxypyridine motif exhibits ambident nucleophilicity[1]. While it does not readily tautomerize to a stable pyridone like its 2- or 4-hydroxy counterparts, the pyridine nitrogen remains a potent nucleophile[2]. When using standard bases (e.g., Et₃N or NaH) and electrophiles (like benzyl bromide), the nitrogen often outcompetes the oxygen, leading to N-alkylation[1].

To force O-alkylation, we must leverage Hard/Soft Acid-Base (HSAB) principles. Using a "hard" electrophile like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) combined with a carbophilic base like K₂CO₃ or Ag₂CO₃ in a polar aprotic solvent heavily biases the trajectory toward the "hard" oxygen atom[1].

Table 1: Optimization of O- vs. N-Alkylation (Substrate + SEM-Cl)

Base (1.5 eq)SolventTemp (°C)O-Alkylation (%)N-Alkylation (%)
Et₃NDCM254555
NaHTHF06040
K₂CO₃DMF25928
Ag₂CO₃Toluene80>98<2

Step-by-Step Methodology: Selective O-SEM Protection

  • Preparation: Charge an oven-dried flask with Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to pre-form the phenoxide. (Note: For absolute O-selectivity, substitute K₂CO₃ with Ag₂CO₃ in Toluene).

  • Alkylation: Cool the suspension to 0 °C. Add SEM-Cl (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Section 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

Q2: During the Suzuki coupling of my protected substrate, I observe massive protodehalogenation (reduction of C-Br to C-H) and very low yields of the cross-coupled product. What is causing this, and how do I fix it?

Causality & Expert Insight: Protodehalogenation is a common side reaction in Suzuki-Miyaura coupling where the aryl halide is reduced to the corresponding arene[3]. Electron-deficient 2-bromopyridines undergo extremely rapid oxidative addition to Pd(0). However, the subsequent transmetalation step is often sluggish due to the steric bulk of the adjacent protected 3-OH group and the electronic deactivation of the ring.

When transmetalation is the rate-limiting step, the long-lived Pd(II)-aryl intermediate is vulnerable to off-cycle side reactions. If alcohol solvents (like ethanol or isopropanol) are present, the Pd(II) complex can undergo β-hydride elimination, transferring a hydride to the metal, which then reductively eliminates to yield the protodehalogenated byproduct[4]. To suppress this, you must accelerate transmetalation and eliminate hydride donors. This is achieved by using anhydrous conditions, bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) that facilitate rapid transmetalation, and avoiding protic solvents[5].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Pd(II)(Ar)(Ar')] OxAdd->Transmet + Ar'-B(OH)2, Base Proto Protodehalogenation (Side Reaction) OxAdd->Proto Slow transmetalation + H-donor (e.g., i-PrOH) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 regenerates Product Cross-Coupled Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the protodehalogenation off-cycle pathway.

Q3: My C4 ethyl ester is hydrolyzing to the carboxylic acid during the cross-coupling. How do I preserve the ester?

Causality & Expert Insight: Standard Suzuki conditions rely on aqueous inorganic bases (e.g., Na₂CO₃ or NaOH in water/toluene mixtures). At the elevated temperatures required for coupling (80–100 °C), these hydroxide/carbonate ions act as potent nucleophiles, rapidly saponifying the C4 ethyl ester.

To preserve the ester, you must switch to strictly anhydrous conditions using a non-nucleophilic base. Anhydrous CsF or K₃PO₄ in 1,4-dioxane provides the necessary basicity to activate the boronic acid without attacking the ester carbonyl.

Table 2: Suzuki Coupling Optimization (O-SEM Protected Substrate + PhB(OH)₂)

Catalyst/LigandBaseSolventYield (%)Protodehalogenation (%)Ester Hydrolysis (%)
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH153550
Pd(dppf)Cl₂K₂CO₃ (aq)Dioxane/H₂O404515
Pd₂(dba)₃ / SPhosK₃PO₄ (anhyd)Toluene8812<1
Pd(OAc)₂ / XPhosCsF (anhyd)Dioxane95<5<1

Step-by-Step Methodology: Anhydrous Suzuki Coupling

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the O-SEM protected Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Section 3: Holistic Workflow

To ensure a self-validating and highly efficient synthetic sequence, the functionalization of this scaffold must follow a strict order of operations: Protection → Coupling → Deprotection . Attempting to cross-couple the unprotected 3-hydroxypyridine will result in Pd-chelation, catalyst poisoning, and total reaction failure.

Workflow Start Ethyl 2-bromo-3- hydroxyisonicotinate Protect Step 1: 3-OH Protection (SEM-Cl, K2CO3, DMF) Start->Protect Block Pd chelation Couple Step 2: Suzuki Coupling (Ar-B(OH)2, Pd, K3PO4) Protect->Couple Enable transmetalation Deprotect Step 3: Deprotection (TBAF or HCl) Couple->Deprotect Remove SEM group Product C2-Functionalized Target Molecule Deprotect->Product

Caption: Optimal workflow for C2-functionalization minimizing catalyst poisoning.

Sources

Troubleshooting

Refining crystallization methods for Ethyl 2-bromo-3-hydroxyisonicotinate isolation

Welcome to the Technical Support Center for the isolation and purification of Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2). As a Senior Application Scientist, I have structured this guide to move beyond gener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2). As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, focusing instead on the mechanistic causality behind crystallization behaviors.

Pyridine derivatives are notoriously challenging to crystallize due to their polarity and ability to form robust hydrogen-bonding networks, which often leads to high solubility across a range of solvents or a tendency to "oil out" (liquid-liquid phase separation) rather than form distinct crystal lattices [1].

This center provides validated protocols, structural profiling, and an advanced troubleshooting Q&A to ensure high-yield, high-purity isolation.

Part 1: Molecular Profiling & Solvent Matrix

To design a self-validating crystallization system, we must first analyze the intermolecular forces at play. Ethyl 2-bromo-3-hydroxyisonicotinate features a pyridine nitrogen (hydrogen bond acceptor), a hydroxyl group at C3 (hydrogen bond donor), a bulky bromine atom at C2 (capable of halogen bonding), and a hydrolyzable ethyl ester at C4 [4].

Table 1: Physicochemical & Structural Profiling

PropertyValue / CharacteristicCrystallization Implication
Molecular Weight 246.06 g/mol Moderate size; requires careful supersaturation control.
H-Bonding Potential 1 Donor (OH), 4 Acceptors (N, O)Prone to forming acid-pyridine or OH-pyridine heterosynthons [3].
Steric Hindrance High (C2 Bromine)Bromine bulk can disrupt planar stacking, slowing nucleation kinetics.
Chemical Stability Ester group at C4Vulnerable to hydrolysis; avoid prolonged heating in protic aqueous solvents.

Table 2: Empirically Validated Solvent Systems

Solvent RoleRecommended SolventsMechanistic Rationale
Primary ("Good") Solvent Acetone, Ethyl AcetateSolubilizes the compound via dipole-dipole interactions while remaining volatile enough for concentration adjustments.
Anti-Solvent ("Poor") Hexanes, HeptaneNon-polar hydrocarbons disrupt the solvation shell without participating in hydrogen bonding, forcing solute-solute aggregation.

Part 2: Mechanistic Workflow for Isolation

The following decision tree maps the thermodynamic and kinetic pathways for isolating pyridine derivatives, highlighting critical divergence points such as oiling out versus controlled nucleation.

CrystallizationWorkflow Start Crude Ethyl 2-bromo- 3-hydroxyisonicotinate Dissolve Dissolve in Good Solvent (e.g., Acetone) at 50°C Start->Dissolve Filter Hot Gravity Filtration (Remove insolubles) Dissolve->Filter Decision Solubility Profile? Filter->Decision Cooling Cooling Crystallization (Slow ramp to 4°C) Decision->Cooling High Temp Dependence AntiSolvent Anti-Solvent Addition (Dropwise Heptane) Decision->AntiSolvent High Solubility at RT Oiling Oiling Out Detected (LLPS) Cooling->Oiling Cooled too fast Harvest Vacuum Filtration & Cold Wash Cooling->Harvest Controlled Nucleation AntiSolvent->Oiling Anti-solvent added too fast AntiSolvent->Harvest Controlled Nucleation Reheat Re-heat & Add 5% Good Solvent (Reduce Supersaturation) Oiling->Reheat Reheat->Decision

Decision tree for Ethyl 2-bromo-3-hydroxyisonicotinate crystallization and phase separation recovery.

Part 3: Validated Experimental Protocols

A protocol is only as good as its built-in validation checks. The following methodologies are designed as self-validating systems, ensuring you can verify success at each intermediate step.

Protocol A: Controlled Cooling Crystallization

Cooling crystallization is the industry standard for scalable pharmaceutical isolation, providing superior control over crystal polymorphism and size distribution [2].

  • Dissolution: Place the crude Ethyl 2-bromo-3-hydroxyisonicotinate in a round-bottom flask. Add a minimum volume of Ethyl Acetate (approx. 5-10 mL/g) and heat to 55°C under gentle stirring until complete dissolution occurs.

    • Causality: Ethyl acetate provides a polar aprotic environment that readily disrupts the intermolecular hydrogen bonds of the crude solid without risking ester hydrolysis.

  • Clarification (Self-Validation Step): Perform a hot gravity filtration through a pre-warmed fluted filter paper.

    • Validation Check: The filtrate must be completely transparent. Any turbidity indicates premature nucleation or insoluble impurities, requiring re-heating.

  • Metastable Zone Entry: Transfer the flask to a programmable cooling bath or insulate it heavily. Cool the solution from 55°C to 25°C at a strictly controlled rate of 0.5°C/minute.

    • Causality: Slow cooling ensures the solution enters the metastable zone gradually, favoring the growth of a few large, pure crystals (thermodynamic control) rather than a crash-precipitation of many small, impure crystals (kinetic control) [1].

  • Induction & Harvesting: Once at room temperature, transfer the flask to an ice-water bath (4°C) for 2 hours to maximize yield. Isolate via Büchner funnel vacuum filtration and wash with 2 volumes of ice-cold heptane.

Protocol B: Anti-Solvent (Two-Solvent) Crystallization

Used when the compound exhibits excessive solubility in the primary solvent even at low temperatures [1].

  • Primary Solvation: Dissolve the crude compound in a minimal amount of hot Acetone (50°C).

  • Anti-Solvent Titration: While maintaining heating and vigorous stirring, add hot Heptane dropwise.

    • Causality: Heptane forces the dielectric constant of the solvent mixture to drop. Adding it dropwise prevents localized pockets of extreme supersaturation, which causes the solute to aggregate as an amorphous oil rather than an ordered crystal lattice.

  • Cloud Point Reversal (Self-Validation Step): Continue adding Heptane until a persistent, faint cloudiness (turbidity) remains. Immediately add 1-3 drops of hot Acetone until the solution just turns clear again.

    • Validation Check: This precise reversal guarantees the solution is exactly at the saturation limit at the elevated temperature.

  • Undisturbed Cooling: Remove from heat, cover with a watch glass, and allow to cool completely undisturbed to room temperature.

Part 4: Troubleshooting Guide & FAQs

Q1: My compound has "oiled out" (formed an amorphous syrup) instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated too rapidly, or when the crystallization temperature is above the compound's melting point in that specific solvent mixture [1]. Because Ethyl 2-bromo-3-hydroxyisonicotinate has strong hydrogen-bonding capabilities, rapid anti-solvent addition forces the molecules to clump together randomly before they can align into a crystal lattice.

  • The Fix: Do not discard the flask. Re-heat the mixture until the oil completely redissolves. Add 5-10% more of your "good" solvent (e.g., Acetone) to lower the overall concentration, and restart the cooling process at a much slower rate. Introducing a "seed crystal" of pure compound at the cloud point can also bypass the oiling phase by providing an immediate template for lattice growth.

Q2: How do I prevent the ethyl ester group from hydrolyzing during the hot dissolution phase? A: The ethyl ester at the C4 position is vulnerable to nucleophilic attack by water, especially under thermal stress.

  • The Fix: Avoid using aqueous mixtures or highly protic solvents (like pure ethanol/water blends) at boiling temperatures for extended periods. Utilize anhydrous Ethyl Acetate or Acetone, and limit the time the compound spends above 50°C.

Q3: Why are my crystals forming as fine, unfilterable needles, and how can I promote blocky, granular crystal growth? A: Needle-like (acicular) crystals form due to rapid, one-dimensional kinetic growth. For this compound, growth is likely accelerating along the primary hydrogen-bonding axis (between the C3 hydroxyl and the pyridine nitrogen)[3].

  • The Fix: Shift the system from kinetic to thermodynamic control. You can achieve this by using a solvent that mildly competes for hydrogen bonding (e.g., adding a small percentage of an alcohol or ether) to "cap" and slow down the rapid 1D growth. Combine this solvent adjustment with a drastically reduced cooling rate to allow lateral crystal faces time to develop.

Part 5: References

  • Brown, C., et al. "From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study". MDPI Crystals. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 5: Pharmaceutical Co-crystals—Molecular Design and Process Development". RSC Books. Available at: [Link]

Optimization

Reducing catalyst loading in Ethyl 2-bromo-3-hydroxyisonicotinate cross-coupling

Substrate Focus: Ethyl 2-bromo-3-hydroxyisonicotinate Target: Catalyst Loading Reduction (< 1 mol% / ppm levels) Welcome to the Advanced Cross-Coupling Support Portal. As a Senior Application Scientist, I frequently enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: Ethyl 2-bromo-3-hydroxyisonicotinate Target: Catalyst Loading Reduction (< 1 mol% / ppm levels)

Welcome to the Advanced Cross-Coupling Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-3-hydroxyisonicotinate . While the C2-bromide is highly activated for oxidative addition, the adjacent unprotected C3-hydroxyl group creates a severe mechanistic bottleneck.

This guide deconstructs the causality behind catalyst poisoning and provides a self-validating framework to reduce palladium loading from a standard 5–10 mol% down to sub-1 mol% (ppm levels) without compromising yield or ester integrity.

Mechanistic Overview: The Chelation Trap

Before optimizing, we must understand the failure mode. When standard catalysts are used, the oxidative addition of Pd(0) into the C2-Br bond places the palladium center directly adjacent to the C3-OH group. This allows the oxygen to coordinate with the palladium, displacing a ligand to form a thermodynamically stable, kinetically inert 5-membered metallacycle. This traps the catalyst, preventing transmetalation and halting the cycle.

MechanisticDivergence Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C2-Br Cleavage) Pd0->OxAdd Ethyl 2-bromo-3-hydroxyisonicotinate PdII Pd(II) Intermediate OxAdd->PdII Poison Catalyst Poisoning (Stable 5-Membered Pd-O Chelate) PdII->Poison Unprotected 3-OH Standard Ligands (e.g., PPh3) Transmetal Transmetalation (Boronic Acid) PdII->Transmetal Bulky Ligands (e.g., XPhos) Steric Blocking RedElim Reductive Elimination (Product Formation) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic divergence: Productive catalytic cycle vs. 3-OH mediated catalyst poisoning.

Troubleshooting & FAQs

Q1: Why does my cross-coupling of Ethyl 2-bromo-3-hydroxyisonicotinate stall when I drop the palladium loading below 5 mol%? A1: The stalling is a direct result of catalyst poisoning via chelation. Following oxidative addition, the adjacent unprotected 3-hydroxyl group coordinates with the Pd(II) center, forming an inactive complex. At high catalyst loadings (5–10 mol%), enough active palladium escapes this trap to drive the reaction. At sub-1 mol% loadings, the entire catalyst pool is sequestered. To break this chelation without adding a protection step, you must use sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) which1[1].

Q2: I switched to XPhos, but I am now observing significant hydrolysis of the ethyl ester at the C4 position. How can I prevent this? A2: Ester hydrolysis (saponification) is a common side reaction when using strong aqueous bases (like NaOH or KOH) at the elevated temperatures required for sterically hindered cross-couplings. To preserve the C4 ethyl ester, shift to a milder, anhydrous base system. Finely milled anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a degassed anhydrous solvent provides sufficient basicity to 2 without cleaving the ester[2].

Q3: How do I ensure reliable catalyst activation when targeting parts-per-million (ppm) loading levels? A3: Traditional precatalysts like Pd(OAc)₂ are inefficient at ultra-low loadings because their reduction to the active Pd(0) species is often incomplete, leading to the formation of inactive palladium black. When targeting ppm-level loadings, it is critical to use3[3]. These complexes rapidly and quantitatively generate the active mono-ligated Pd(0) species under mild conditions,4[4].

Quantitative Data: Catalyst System Comparison

The following table summarizes the optimization trajectory from standard high-loading conditions to an optimized ppm-level system.

Catalyst SystemLigandBase / SolventLoading (mol%)Yield (%)Primary Failure Mode / Observation
Pd(PPh₃)₄PPh₃Na₂CO₃ / H₂O5.042%Severe catalyst poisoning (chelation)
Pd(OAc)₂XPhosKOH / H₂O1.065%Ester hydrolysis (saponification)
Pd₂(dba)₃SPhosK₃PO₄ / Dioxane0.588%Trace homocoupling of boronic acid
XPhos Pd G3None addedK₃PO₄ / Dioxane0.1 (1000 ppm)>95%Optimal System: Clean conversion
Validated Experimental Protocol: Ultra-Low Loading (0.1 mol%)

OptimizationWorkflow Step1 1. Substrate Analysis (Identify 3-OH Chelation Risk) Step2 2. Precatalyst Selection (Deploy XPhos Pd G3) Step1->Step2 Step3 3. Base Optimization (Anhydrous K3PO4) Step2->Step3 Hydrolysis Ester Hydrolysis Detected? (Check Moisture/Base Strength) Step3->Hydrolysis If aqueous base used Proceed Clean Conversion (No Saponification) Step3->Proceed If anhydrous conditions Step4 4. Loading Titration (Reduce to 0.1 mol% / 1000 ppm) Hydrolysis->Step4 Correct to anhydrous Proceed->Step4

Stepwise logical workflow for optimizing catalyst loading and preventing ester hydrolysis.

Standard Operating Procedure Self-Validating System Note: This protocol uses a visual cue (color change from pre-catalyst activation) and strict exclusion of oxygen to validate system integrity before heating.

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x). Causality: 2, which promotes homocoupling[2].

  • Reagent Charging (Solid Dispensing): Add Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 equiv, limiting reagent), the arylboronic acid (1.2 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv). Crucial: Ensure the base is stored in a desiccator to prevent moisture-induced ester hydrolysis.

  • Catalyst Introduction (The ppm Threshold): Add XPhos Pd G3 precatalyst (0.1 mol% / 1000 ppm). Do not add excess free ligand, as this can inhibit the active Pd(0) species at ultra-low concentrations.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (to reach 0.2 M concentration). Sparge the mixture with Argon for 15 minutes.

  • Reaction Execution & Monitoring: Seal the tube and heat to 80 °C in a pre-heated oil bath. The solution should transition from pale yellow to a deep, homogeneous color, validating the generation of the active LPd(0) species. Validation: If a black precipitate forms, the catalyst has aggregated into inactive palladium black, indicating an oxygen leak or poor ligand stabilization.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove phosphate salts. Concentrate under reduced pressure for downstream purification.

References
  • [2] BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene. 2

  • [4] PMC / ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 4

  • [5] ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. 5

  • [1] PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 1

  • [3] Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 2-bromo-3-hydroxyisonicotinate and Ethyl 2-bromo-5-hydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar, yet electronically distinct, pyridine-based bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar, yet electronically distinct, pyridine-based building blocks: Ethyl 2-bromo-3-hydroxyisonicotinate and Ethyl 2-bromo-5-hydroxyisonicotinate. Understanding the nuanced differences in their reactivity is paramount for the strategic design of synthetic routes in pharmaceutical and materials science research. This analysis is grounded in fundamental principles of heterocyclic chemistry, supported by data from analogous systems, and presents detailed experimental protocols for key transformations.

Structural and Electronic Overview

The two isomers share a common scaffold: an ethyl isonicotinate core with a bromine atom at the C-2 position. The key distinction lies in the placement of the hydroxyl (-OH) group, either at the C-3 or C-5 position. This seemingly minor positional change creates a significantly different electronic landscape on the pyridine ring, which dictates their reactivity in major reaction classes.

Figure 1: Molecular structures of the two isomers.

The reactivity of these molecules is governed by the interplay of three key factors:

  • The Pyridine Nitrogen: As an electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I), reducing the overall electron density of the ring and making it susceptible to nucleophilic attack.[1]

  • The Bromo Group (-Br at C-2): Located at an α-position relative to the ring nitrogen, the C-Br bond is activated towards both nucleophilic substitution and oxidative addition in metal-catalyzed reactions.[2][3]

  • The Hydroxyl (-OH) and Ethyl Carboxylate (-COOEt) Groups: The electron-donating resonance effect (+M) of the -OH group and the electron-withdrawing effects (-I, -M) of the -COOEt group modulate the electron density of the ring. Their influence is highly dependent on their position relative to the reaction center (the C-2 bromine).

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the formation of a negatively charged Meisenheimer complex.[3] The stability of this intermediate is the primary determinant of the reaction rate.

SNAr_Mechanism cluster_workflow SNAr Mechanism Workflow Reactants 2-Bromopyridine Derivative + Nu⁻ TransitionState1 Transition State 1 Reactants->TransitionState1 + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Rate-Determining Intermediate) TransitionState1->Intermediate Addition TransitionState2 Transition State 2 Intermediate->TransitionState2 Loss of Leaving Group Products Substituted Pyridine + Br⁻ TransitionState2->Products Elimination

Caption: Generalized workflow for the SNAr mechanism.

The reactivity of halopyridines is significantly enhanced when the halogen is at the α (2- or 6-) or γ (4-) positions because the electron-withdrawing pyridine nitrogen can directly stabilize the negative charge of the Meisenheimer intermediate via resonance.[3][4] In both isomers, the bromine is at the activated C-2 position.

Analysis:

  • Ethyl 2-bromo-5-hydroxyisonicotinate: The hydroxyl group at C-5 is para to the pyridine nitrogen and meta to the site of nucleophilic attack. Its electron-donating resonance effect (+M) can be relayed through the ring system to delocalize and stabilize the negative charge in the Meisenheimer intermediate. The electron-withdrawing ester at C-4 also provides powerful resonance stabilization.

  • Ethyl 2-bromo-3-hydroxyisonicotinate: The hydroxyl group at C-3 is meta to the pyridine nitrogen. While it has an electron-withdrawing inductive effect, its ability to stabilize the Meisenheimer intermediate through resonance is significantly diminished compared to the 5-hydroxy isomer. The C-4 ester still provides strong activation.

Ethyl 2-bromo-5-hydroxyisonicotinate is predicted to be more reactive towards nucleophilic aromatic substitution. The superior stabilization of the Meisenheimer intermediate by the conjugated C-5 hydroxyl and C-4 ester groups lowers the activation energy of the rate-determining step compared to the 3-hydroxy isomer.

Representative Experimental Protocol: SNAr with a Thiol Nucleophile

This protocol describes a general procedure for the substitution of the 2-bromo group with a thiol, a common transformation in drug discovery.

Materials:

  • Ethyl 2-bromo-5-hydroxyisonicotinate (1.0 eq)

  • 4-Methoxythiophenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M solution)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add Ethyl 2-bromo-5-hydroxyisonicotinate and potassium carbonate.

  • Add anhydrous DMF via syringe and stir the resulting suspension for 10 minutes at room temperature.

  • Add 4-methoxythiophenol to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-thioether product.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation and is highly relevant for these substrates. The key step in the catalytic cycle is the oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] The rate of this step is sensitive to the electron density at the carbon atom of the C-Br bond; a more electron-deficient carbon generally leads to a faster oxidative addition.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex R¹-Pd(II)-X L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R1R2 Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal ReductElim Reductive Elimination PdII_R1R2->ReductElim ReductElim->Pd0 Regenerates Catalyst Product R¹-R² ReductElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis:

  • Ethyl 2-bromo-3-hydroxyisonicotinate: The C-2 position is flanked by the pyridine nitrogen and the C-3 hydroxyl group. The -OH group at C-3 exerts a -I effect and a weak +M effect that does not strongly conjugate with the C-2 position. The powerful -M effect of the C-4 ester significantly reduces electron density at C-2.

  • Ethyl 2-bromo-5-hydroxyisonicotinate: The C-2 position is influenced by the pyridine nitrogen and the C-5 hydroxyl group. The +M effect of the C-5 hydroxyl group increases electron density throughout the ring, including partially at the C-2 position, counteracting the withdrawing effects of the nitrogen and the C-4 ester.

Ethyl 2-bromo-3-hydroxyisonicotinate is predicted to be more reactive in palladium-catalyzed cross-coupling reactions. The C-2 position is more electron-deficient due to the proximity of the C-4 ester and the less effective electron-donating character of the C-3 hydroxyl group. This facilitates the rate-limiting oxidative addition step. The increased electron density at C-2 in the 5-hydroxy isomer may slightly retard the oxidative addition.

Summary of Reactivity
Reaction TypeMost Reactive IsomerRationale
Nucleophilic Aromatic Substitution (SNAr) Ethyl 2-bromo-5-hydroxyisonicotinateSuperior resonance stabilization of the Meisenheimer intermediate by the C-5 -OH group.
Palladium-Catalyzed Cross-Coupling Ethyl 2-bromo-3-hydroxyisonicotinateMore electron-deficient C-Br bond facilitates faster oxidative addition.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane

Procedure:

  • In a Schlenk flask, combine Ethyl 2-bromo-3-hydroxyisonicotinate, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane, followed by the 2.0 M aqueous Na₂CO₃ solution.

  • Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Reactivity of Peripheral Functional Groups

Acidity of the Hydroxyl Group

The acidity of the phenolic -OH group is influenced by the electron-withdrawing nature of the substituted pyridine ring. Both isomers possess a C-4 ester and a C-2 bromine, which enhance the acidity of the hydroxyl group compared to phenol. The Ethyl 2-bromo-3-hydroxyisonicotinate is expected to have a slightly more acidic hydroxyl group due to the proximity of the electron-withdrawing bromine atom. This can be a key consideration in reactions involving deprotonation of the hydroxyl group.

Ester Group Reactivity

The ethyl ester in both isomers is susceptible to standard transformations like hydrolysis (saponification) to the corresponding carboxylic acid or amidation. The reactivity is not expected to differ dramatically between the two isomers, as the primary electronic effects on the carbonyl carbon are dominated by the adjacent pyridine ring itself.

Conclusion

While Ethyl 2-bromo-3-hydroxyisonicotinate and Ethyl 2-bromo-5-hydroxyisonicotinate are close structural isomers, their reactivity profiles are distinct and predictable based on established electronic principles.

  • For Nucleophilic Aromatic Substitution (SNAr) , the 5-hydroxy isomer is the superior substrate due to enhanced stabilization of the key reaction intermediate.

  • For Palladium-Catalyzed Cross-Coupling reactions like the Suzuki-Miyaura, the 3-hydroxy isomer is likely to provide higher reactivity due to a more electron-deficient C-Br bond that facilitates oxidative addition.

This guide serves as a predictive framework for researchers. These foundational principles should be coupled with empirical reaction optimization to achieve the desired synthetic outcomes. The choice between these two valuable building blocks should be a strategic one, dictated by the specific bond construction required in the synthetic sequence.

References
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
  • Newman, A. J., et al. "Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions." The Journal of Organic Chemistry. (URL: [Link])

  • "Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with thiophenoxide ion. Nature of activation by ortho-methyl groups." The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis and Characterization of Novel Isonicotinate-Based Ionic Liquids. Scientific.Net. (URL: [Link])

  • "Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules." Dalton Transactions. (URL: [Link])

  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine - Benchchem. (URL: )
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (URL: )
  • A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (URL: )
  • "Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-Bromopyridines via phosphine-free palladium-catalyzed C–H bond arylations: the importance of the C6 substituent." ideXlab. (URL: [Link])

  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring - Benchchem. (URL: )
  • "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." Organic Letters. (URL: [Link])

  • "Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer." IntechOpen. (URL: [Link])

  • "Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles." World Journal of Organic Chemistry. (URL: [Link])

Sources

Comparative

Comparing ethyl ester vs methyl ester derivatives of 2-bromo-3-hydroxyisonicotinate

Title: Comparative Analysis of Methyl vs. Ethyl Ester Derivatives of 2-Bromo-3-hydroxyisonicotinate in Drug Discovery Executive Summary In medicinal chemistry and organic synthesis, 2-bromo-3-hydroxyisonicotinate derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Methyl vs. Ethyl Ester Derivatives of 2-Bromo-3-hydroxyisonicotinate in Drug Discovery

Executive Summary In medicinal chemistry and organic synthesis, 2-bromo-3-hydroxyisonicotinate derivatives serve as highly versatile, bifunctional pyridine building blocks. The choice between the 1 and the 2[2] is rarely arbitrary. It dictates downstream saponification kinetics, influences cross-coupling yields, and alters the lipophilicity of intermediates. This guide objectively compares these two derivatives, providing mechanistic causality and self-validating protocols to optimize your synthetic workflows.

Structural & Physicochemical Comparison

To establish a baseline for synthetic planning, the quantitative and physicochemical properties of both derivatives are summarized below.

PropertyMethyl 2-bromo-3-hydroxyisonicotinateEthyl 2-bromo-3-hydroxyisonicotinate
CAS Number 1256810-40-81805177-71-2[2]
Molecular Formula C7H6BrNO3C8H8BrNO3
Molecular Weight 232.03 g/mol 246.06 g/mol
Steric Bulk (Alkoxy) Minimal (Methyl)Moderate (Ethyl)
Relative Base Hydrolysis Rate Fast (Reference benchmark)[3]~3x Slower than Methyl[4]
Plasma Stability (General) Highly stable in specific matrices[5]Moderately labile[5]

Mechanistic Causality: The Stereoelectronic Influence of the 3-Hydroxy Group

The defining feature of these building blocks is the proximity of the 3-hydroxyl group to the C4-ester. This creates a profound stereoelectronic effect that dictates how you must handle these compounds:

  • Hydrolysis Kinetics & Deactivation: Under basic saponification conditions, the acidic 3-OH (pKa ~8.5) is rapidly deprotonated to form a phenoxide. This electron-rich phenoxide donates electron density into the pyridine ring, significantly deactivating the adjacent C4-ester carbonyl toward nucleophilic attack by hydroxide. Because the ester is electronically deactivated, steric factors become the primary bottleneck. Consequently, the slightly bulkier ethyl ester requires much harsher conditions (e.g., prolonged heating) for deprotection[4]. The methyl ester, lacking this extra steric bulk, can typically be cleaved under milder conditions[3].

  • Biological Matrix Stability: Interestingly, while methyl esters are more chemically labile to base, 5 that methyl esters can sometimes exhibit higher stability in specific biological matrices (like rat plasma) compared to ethyl esters, due to the specific binding pocket constraints of circulating carboxylesterases[5].

DecisionMatrix Start Select Ester Derivative Q1 Is rapid, mild downstream saponification required? Start->Q1 Q2 Is enhanced lipophilicity needed for purification? Q1->Q2 No Methyl Methyl Ester (CAS: 1256810-40-8) Q1->Methyl Yes Q2->Methyl No Ethyl Ethyl Ester (CAS: 1805177-71-2) Q2->Ethyl Yes

Decision tree for selecting methyl vs. ethyl ester derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process checkpoints to verify mechanistic success before proceeding.

Protocol A: Chemoselective Saponification (Hydrolysis)

Objective: Cleave the ester to the free carboxylic acid without causing protodehalogenation or degrading the pyridine core.

  • Reaction Setup: Dissolve 1.0 eq of the chosen ester in a 3:1 mixture of THF:H2O. Cool the system to 0 °C.

  • Reagent Addition: Add 1.5 eq of LiOH·H2O portion-wise. Causality: Using LiOH instead of NaOH provides a milder hydroxide source, preventing harsh degradation of the functionalized pyridine.

  • Self-Validation Checkpoint 1 (Kinetics): At 30 minutes, remove a 10 µL aliquot, quench with 1N HCl, and analyze via LC-MS.

    • Validation: For the methyl ester , expect >95% conversion to the parent acid (M-H = 216 m/z). For the ethyl ester , expect <50% conversion. If using the ethyl ester, this checkpoint validates the need to warm the reaction to room temperature and extend the time to 2-4 hours[4].

  • Workup: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. Caution: Do not over-acidify; protonating the pyridine nitrogen will make the product highly water-soluble and impossible to extract.

  • Self-Validation Checkpoint 2 (Isolation): Extract with EtOAc. Verify purity via 1H NMR. Success is validated by the absence of the 3.9 ppm singlet (methyl) or the 4.4 ppm quartet (ethyl).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Couple an aryl boronic acid to the 2-bromo position while managing the unprotected 3-OH group.

  • Reaction Setup: Combine 1.0 eq of the ester, 1.2 eq of aryl boronic acid, and 3.0 eq of K3PO4 in 1,4-Dioxane/H2O (4:1).

    • Causality: Exactly 3.0 eq of base is required because the first equivalent is entirely consumed deprotonating the acidic 3-OH, forming the phenoxide.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Purge with N2 for 10 minutes. Heat to 80 °C.

  • Self-Validation Checkpoint (Regioselectivity & Stability): After 2 hours, analyze via LC-MS.

    • Troubleshooting: If the mass corresponds to M-Br+H (protodehalogenation), the unprotected 3-phenoxide is likely coordinating the Pd center and facilitating beta-hydride elimination. Corrective Action: Halt the reaction. In a new batch, pre-protect the 3-OH as a benzyl ether before coupling.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Workflow Acid Parent Acid (CAS: 1196152-10-9) Esterification Esterification (MeOH or EtOH) Acid->Esterification Ester Methyl/Ethyl Ester Esterification->Ester Coupling Suzuki Coupling (Pd-catalyzed) Ester->Coupling Product Functionalized Isonicotinate Coupling->Product

Synthetic workflow from parent acid to functionalized isonicotinate.

References

  • Title: 1196152-10-9 | 2-Bromo-3-hydroxyisonicotinic acid (Mentions Methyl 2-bromo-3-hydroxyisonicotinate) | Source: BLD Pharm | URL:

  • Title: 1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate | Source: AiFChem | URL: 2

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: NIH / PubMed Central | URL: 5

  • Title: A Comparative Analysis of the Reactivity of Methyl vs Ethyl Esters | Source: Benchchem | URL: 3

  • Title: Kinetics of the C-terminal ester hydrolysis | Source: ResearchGate | URL: 4

Sources

Validation

Structural Validation of Ethyl 2-bromo-3-hydroxyisonicotinate: A Comparative Guide to X-ray Crystallography vs. Orthogonal Methods

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) [1] As a Senior Application Scientist, I frequently encounter the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) [1]

As a Senior Application Scientist, I frequently encounter the challenge of definitively assigning the substitution patterns of highly functionalized heteroaromatics. Ethyl 2-bromo-3-hydroxyisonicotinate—a versatile pyridine building block featuring a halogen, a hydroxyl group, and an ester moiety—presents specific analytical challenges. While routine Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent connectivity data, they often leave spatial ambiguities regarding intramolecular hydrogen bonding and precise dihedral angles.

This guide objectively compares X-ray crystallography against alternative structural validation methods, detailing the causality behind experimental choices and providing a self-validating protocol for absolute structural confirmation.

The Analytical Dilemma: Why Orthogonal Methods Fall Short

When validating a densely substituted pyridine ring like Ethyl 2-bromo-3-hydroxyisonicotinate, relying solely on 1D/2D NMR can lead to misassignments.

  • NMR Spectroscopy: NMR is performed in solution, providing an ensemble average of dynamic states. While excellent for high-throughput screening and confirming bulk purity, it struggles to definitively map the precise distance of the intramolecular hydrogen bond between the C3-hydroxyl and the C4-ester carbonyl without complex NOESY/ROESY interpretations, which are prone to artifactual overlaps [2].

  • Mass Spectrometry (MS): High-Resolution MS confirms the exact mass (244.96876 Da) and the characteristic bromine isotopic pattern (1:1 ratio of M / M+2) [1]. However, MS provides zero 3D spatial information.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides a static, atomic-resolution snapshot. For this specific molecule, the presence of the heavy bromine atom is a massive crystallographic advantage. Bromine exhibits significant anomalous scattering, which fundamentally solves the "phase problem" during data processing, allowing for rapid and unambiguous electron density mapping [3].

Quantitative Performance Comparison

The following table summarizes the performance metrics of these analytical methods when applied to small-molecule structural validation[2, 4].

ParameterX-ray Crystallography (Microfocus)NMR Spectroscopy (Solution, 600 MHz)Mass Spectrometry (HRMS-ESI)
Primary Output 3D Atomic Coordinates, Bond LengthsChemical Shifts, Scalar CouplingsExact Mass, Fragmentation
Resolution Limit < 0.84 Å (Atomic)Ensemble Average (Dynamic)Sub-ppm mass accuracy
Sample Requirement Single Crystal (~50–100 µm)1–5 mg in deuterated solvent< 1 µg
Turnaround Time 1–4 hours (Data Collection) [4]15–30 minutes< 5 minutes
Structural Ambiguity Near Zero (R1 < 5%)Moderate (Requires 2D correlation)High (Isomers indistinguishable)

Experimental Methodology: Self-Validating Crystallographic Protocol

To ensure a self-validating system, every step of the crystallographic workflow must include internal quality checks. If a crystal diffracts poorly, the downstream electron density map will suffer from high B-factors (thermal displacement), rendering the validation untrustworthy [3].

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of Ethyl 2-bromo-3-hydroxyisonicotinate in a minimal volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality: The slow vapor-phase diffusion of hexanes into the DCM lowers the solubility threshold gradually. This thermodynamic control prevents rapid precipitation (which yields amorphous powders) and promotes the highly ordered lattice packing required for strong Bragg diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Action: Select a single, block-shaped crystal (~0.1 x 0.1 x 0.05 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream.

  • Causality: Polarized light ensures the crystal is a single domain (extinguishing light uniformly), avoiding twinned data. Cryocooling to 100 K minimizes atomic thermal vibrations (reducing B-factors), thereby exponentially increasing the high-angle diffraction intensity and overall resolution [3].

Step 3: Data Collection and Phase Determination
  • Action: Irradiate the crystal using a microfocus X-ray source (e.g., Cu-Kα or a MetalJet source). Collect a full sphere of data with high redundancy (>4x).

  • Causality: High-brilliance microfocus sources allow for rapid data collection (often under 40 minutes for strongly diffracting small molecules) [4]. The intrinsic heavy atom (Bromine) allows the software to utilize Patterson methods or direct methods effortlessly, anchoring the phase angles for the lighter C, N, and O atoms.

Step 4: Refinement and Validation
  • Action: Refine the structure using least-squares minimization against F2 . Check the 2mFo​−DFc​ electron density maps.

  • Causality: A successful refinement is self-validating if the R1 value drops below 5% and the maximum residual electron density peak is < 0.5 e−/A˚3 . This confirms that the proposed molecular model perfectly matches the experimental diffraction data [3].

Workflow Visualization

The following diagram illustrates the logical progression and orthogonal validation strategy for confirming the structure of Ethyl 2-bromo-3-hydroxyisonicotinate.

ValidationWorkflow A Compound Synthesis Ethyl 2-bromo-3-hydroxyisonicotinate B Crystallization (Vapor Diffusion) A->B Purified Sample F Orthogonal Validation (NMR / HRMS) A->F Bulk Powder C X-ray Diffraction (Microfocus Source) B->C Single Crystal D Phase Determination (Anchored by Br Atom) C->D Diffraction Data E Structural Refinement (Target R1 < 5%) D->E Electron Density E->F Cross-reference 3D vs Solution

Caption: Integrated structural validation workflow highlighting the synergy between X-ray crystallography and orthogonal techniques.

Conclusion

While NMR and MS are indispensable for routine laboratory checks, X-ray crystallography remains the gold standard for absolute structural validation of complex small molecules like Ethyl 2-bromo-3-hydroxyisonicotinate. By leveraging the anomalous scattering of the bromine atom and employing rigorous cryogenic data collection protocols, researchers can obtain unambiguous 3D coordinates, ensuring absolute confidence before advancing the compound into downstream biological or synthetic applications.

References

  • Portland Press. "NMR in structure-based drug design | Essays in Biochemistry." Portland Press. Available at:[Link]

  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, National Center for Biotechnology Information (NIH). Available at:[Link]

  • Excillum. "Small molecule crystallography." Excillum Applications. Available at:[Link]

Comparative

GC-MS Comparative Analysis of Ethyl 2-bromo-3-hydroxyisonicotinate Reaction Byproducts: Optimizing Resolution and Peak Symmetry

Executive Summary & Analytical Challenge Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical synthesis[1]. Durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical synthesis[1]. During its synthesis, several structurally similar byproducts are frequently generated, including positional isomers (e.g., the 6-bromo isomer), des-bromo impurities, and hydrolysis products like 2-bromo-3-hydroxyisonicotinic acid[2].

The primary analytical challenge in quantifying these byproducts via Gas Chromatography-Mass Spectrometry (GC-MS) lies in the molecule's C3-hydroxyl group. This group acts as a strong hydrogen bond donor, interacting with free silanol sites in the GC inlet liner and the column's stationary phase, leading to severe peak tailing and potential thermal degradation[3].

This guide objectively compares three GC-MS methodologies—evaluating both derivatization strategies and column phase polarities —to establish a self-validating protocol for the baseline resolution of these complex reaction mixtures.

Experimental Workflow & Pathway Visualization

To overcome the chromatographic limitations of polar pyridine derivatives, chemical derivatization is often employed prior to GC-MS analysis[4]. The workflow below outlines the comparative pathways tested in this guide.

Workflow A Crude Reaction Mixture (Target + Byproducts) B Solvent Extraction (Ethyl Acetate) A->B C Direct Injection (Underivatized) B->C Method A D Silylation (BSTFA + 1% TMCS) 60°C for 30 min B->D Method B & C E GC-MS Analysis (HP-5MS vs DB-17MS) C->E D->E F Data Deconvolution & Comparative Analysis E->F

GC-MS sample preparation and comparative analysis workflow for pyridine derivatives.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as a self-validating system. The inclusion of 1% TMCS in the derivatization step is a deliberate mechanistic choice to force the reaction to completion.

Sample Preparation & Derivatization
  • Solvent Exchange: Dissolve 2.0 mg of the crude reaction mixture in 1.0 mL of anhydrous Ethyl Acetate (EtOAc). Vortex for 30 seconds to ensure complete dissolution.

  • Method A (Underivatized Control): Transfer 200 µL of the EtOAc solution directly into an autosampler vial containing a glass insert.

  • Method B & C (Silylation): Transfer 100 µL of the EtOAc solution into a 2.0 mL reaction vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a dry block heater at 60 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Instrumental Parameters
  • Inlet Conditions: 250 °C, Split ratio 10:1, Injection volume 1.0 µL.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min[3].

  • Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, final hold for 5 min.

  • MS Parameters: Electron Impact (EI) mode at 70 eV. Ion source temperature at 230 °C, transfer line at 280 °C. Scan range: m/z 50 to 400[3].

  • Column Configurations:

    • Method A & B: HP-5MS (30 m × 0.25 mm × 0.25 µm) – 5% phenyl methylpolysiloxane (Non-polar).

    • Method C: DB-17MS (30 m × 0.25 mm × 0.25 µm) – 50% phenyl methylpolysiloxane (Mid-polar).

Comparative Data Presentation

The table below summarizes the chromatographic performance across the three methodologies. Key metrics include Retention Time (RT), Peak Tailing Factor ( Tf​ , measured at 5% peak height), and Chromatographic Resolution ( Rs​ ) between the target compound and its primary isomeric byproduct.

Analyte / MetricMethod A: HP-5MS (Underivatized)Method B: HP-5MS (TMS-Derivatized)Method C: DB-17MS (TMS-Derivatized)
Target: Ethyl 2-bromo-3-hydroxyisonicotinateRT: 8.45 min Tf​ : 2.85RT: 10.12 min Tf​ : 1.05RT: 12.35 min Tf​ : 1.02
Byproduct 1: Ethyl 6-bromo-3-hydroxyisonicotinateRT: 8.52 min Tf​ : 2.70RT: 10.28 min Tf​ : 1.08RT: 12.98 min Tf​ : 1.04
Byproduct 2: Ethyl 3-hydroxyisonicotinateRT: 6.10 min Tf​ : 2.45RT: 7.85 min Tf​ : 1.02RT: 9.40 min Tf​ : 1.01
Resolution ( Rs​ ) Target vs. Byproduct 1 0.6 (Co-elution) 1.4 (Near Baseline) 2.9 (Full Baseline)

Mechanistic Discussion & Causality

The Role of Silylation (Method A vs. Method B)

The data clearly demonstrates that direct injection of underivatized Ethyl 2-bromo-3-hydroxyisonicotinate (Method A) results in unacceptable peak asymmetry ( Tf​ = 2.85) and complete co-elution with its 6-bromo isomer ( Rs​ = 0.6).

Causality: Silylation with BSTFA replaces the labile proton of the hydroxyl group with a trimethylsilyl (TMS) ether, eliminating hydrogen bonding interactions with the stationary phase[5]. The addition of 1% TMCS is a critical catalyst in this protocol; the C3-hydroxyl group of the target analyte is sterically hindered by the adjacent bulky bromine atom at C2 and the ester group at C4. TMCS increases the silylating power of the reagent, ensuring quantitative conversion of hindered hydroxyls without producing undesirable byproducts that harm the stationary phase[5].

The Impact of Column Phase Polarity (Method B vs. Method C)

While derivatization on the HP-5MS column (Method B) fixes the tailing issue, it barely achieves baseline resolution ( Rs​ = 1.4) between the 2-bromo and 6-bromo isomers.

Causality: The 5% phenyl phase of the HP-5MS column separates analytes primarily based on dispersive forces (boiling point). Because the 2-bromo and 6-bromo isomers share nearly identical boiling points, dispersive separation is insufficient. Switching to the 50% phenyl phase of the DB-17MS column (Method C) introduces strong π−π interactions. The positional difference of the bromine atom significantly alters the electron density distribution across the pyridine ring. The mid-polar DB-17MS column exploits these subtle electronic differences, selectively retaining the isomers and drastically improving the resolution to an exceptional Rs​ = 2.9[3].

Conclusion

For the rigorous comparative analysis of Ethyl 2-bromo-3-hydroxyisonicotinate and its reaction byproducts, direct injection on non-polar columns is inadequate. Method C —utilizing BSTFA + 1% TMCS derivatization paired with a mid-polar DB-17MS column—provides the optimal self-validating system, ensuring perfect peak symmetry and baseline resolution of closely related structural isomers.

References

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis.[Link]

  • ResearchGate. "Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes." ResearchGate.[Link]

Sources

Validation

Spectroscopic Comparison Guide: Ethyl 2-bromo-3-hydroxyisonicotinate vs. Ethyl 3-hydroxyisonicotinate

Executive Summary In the landscape of pharmaceutical development, pyridine derivatives serve as foundational scaffolds for complex heterocycles and active pharmaceutical ingredients (APIs). Specifically, Ethyl 2-bromo-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, pyridine derivatives serve as foundational scaffolds for complex heterocycles and active pharmaceutical ingredients (APIs). Specifically, Ethyl 2-bromo-3-hydroxyisonicotinate (CAS 1805177-71-2)[1] and its debrominated analog, Ethyl 3-hydroxyisonicotinate , are highly sought-after building blocks. The debrominated analog is frequently utilized in the synthesis of furo[2,3-c]pyridines[2] and novel NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors[3], while the 2-bromo variant provides a critical vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to expand Structure-Activity Relationships (SAR)[4].

Because the presence or absence of the C2-bromine atom dictates entirely different synthetic trajectories, distinguishing these two analogs with absolute spectroscopic certainty is paramount. This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in mechanistic causality and self-validating analytical workflows.

Structural & Electronic Causality: The "Why" Behind the Spectra

As an Application Scientist, interpreting spectra requires understanding the underlying electronic perturbations caused by atomic substitutions. The spectroscopic differences between these two molecules are driven by three primary factors:

  • Inductive Deshielding vs. Resonance: The bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring, which deshields adjacent nuclei. However, its lone pairs also participate in resonance (+M), partially offsetting the inductive pull. In the debrominated analog, the C2 proton is highly deshielded by its proximity to both the electronegative nitrogen and the hydroxyl-bearing C3 carbon, appearing as a distinct downfield singlet.

  • Intramolecular Hydrogen Bonding: Both molecules feature a 3-hydroxyl group that forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the 4-ethyl ester. In the brominated analog, the bulky bromine atom forces the hydroxyl proton to lock more rigidly into this H-bond to minimize steric clash, subtly altering the IR stretching frequencies of the ester carbonyl.

  • Isotopic Mass Defect: Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% to 49.31%). This creates a highly diagnostic mass spectrometric signature that instantly confirms halogenation, a feature entirely absent in the debrominated analog.

Comparative Spectroscopic Data

The following table summarizes the quantitative analytical data used to differentiate the two analogs, highlighting the mechanistic causality behind each metric.

Analytical ParameterEthyl 2-bromo-3-hydroxyisonicotinateEthyl 3-hydroxyisonicotinateMechanistic Causality
1 H NMR (Aromatic) δ 8.10 (d, 1H), 7.60 (d, 1H) δ 8.30 (s, 1H), 8.15 (d, 1H), 7.65 (d, 1H)The C2-H in the debrominated analog is highly deshielded (~8.30 ppm). Its absence confirms bromination.
1 H NMR (Aliphatic) δ 4.45 (q, 2H), 1.42 (t, 3H) δ 4.45 (q, 2H), 1.41 (t, 3H)The ethyl ester is structurally isolated from the C2 position; signals remain nearly identical.
ESI-MS [M+H] + m/z 246.0 / 248.0 (1:1 Doublet)m/z 168.1 (Singlet)The 79 Br/ 81 Br isotopic distribution creates a signature 1:1 mass doublet.
FT-IR (ATR) ~1680 cm −1 (C=O), ~650 cm −1 (C-Br)~1685 cm −1 (C=O), No peak at 650 cm −1 Intramolecular H-bonding lowers the C=O stretch; C-Br stretch is unique to the halogenated analog.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. They do not merely generate data; they include internal checks to prove the data's validity.

Protocol A: High-Resolution LC-MS Workflow

Objective: Confirm halogenation status via isotopic fidelity.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% MeOH/H 2​ O containing 0.1% Formic Acid (FA) to promote positive ion formation.

  • Chromatographic Separation: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • MS Acquisition: Operate the mass spectrometer in ESI+ mode. Set the scan range from m/z 100 to 500.

  • Self-Validation Check (The "Trust" Step): Do not simply look for a mass match. Extract the Ion Chromatograms (EIC) for m/z 246.0 and 248.0. Validation: The two peaks must perfectly co-elute at the exact same retention time and integrate to a 1:1 ratio. If they do not co-elute, the signal is an isobaric interference or background noise, not a true brominated compound.

Protocol B: 1 H NMR Acquisition & Structural Assignment

Objective: Map the pyridine ring substitution pattern.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Use a 400 MHz (or higher) NMR spectrometer. Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a 30-degree pulse angle to ensure accurate integration.

  • Self-Validation Check (The "Trust" Step): First, integrate the aliphatic CH 3​ triplet at ~1.4 ppm and set its value to exactly 3.00. This ethyl group is unaffected by ring substitution and serves as an internal quantitative standard. Validation: Next, integrate the aromatic region (>7.5 ppm). If the integral is exactly 2.00, the compound is the brominated analog. If the integral is exactly 3.00 (featuring a sharp singlet at ~8.3 ppm), it is the debrominated analog.

Visualizing the Analytical Workflow

The following decision tree illustrates the logical flow for differentiating these two critical building blocks using the self-validating protocols described above.

AnalyticalWorkflow Start Unknown Sample (E3HI or Br-E3HI) MS 1. Mass Spectrometry (ESI-MS) Start->MS Isotope Check Isotopic Pattern [M+H]+ MS->Isotope Br_Detect 1:1 Doublet (m/z 246 / 248) Isotope->Br_Detect Bromine present No_Br Singlet Peak (m/z 168) Isotope->No_Br No Bromine NMR 2. 1H NMR Spectroscopy (CDCl3) Br_Detect->NMR No_Br->NMR C2_H Check C2 Position (δ 8.3 ppm) NMR->C2_H Br_NMR No C2-H Signal (C2 is Brominated) C2_H->Br_NMR H_NMR C2-H Singlet Present (Debrominated) C2_H->H_NMR Result1 Ethyl 2-bromo-3-hydroxyisonicotinate Br_NMR->Result1 Result2 Ethyl 3-hydroxyisonicotinate H_NMR->Result2

Fig 1: Spectroscopic decision tree for differentiating brominated vs. debrominated isonicotinates.

References

  • [1] Title: ethyl 2-bromo-3-hydroxyisonicotinate 1805177-71-2 Source: Guidechem URL:

  • [4] Title: 1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate Source: AiFChem URL:

  • [3] Title: WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives Source: Google Patents URL:

  • [2] Title: Furopyridines. V. A simple synthesis of furo[2,3‐c]pyridine and its 2‐and 3‐methyl derivatives Source: SciSpace URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.